Auristatin F-d8
Description
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Structure
2D Structure
Properties
Molecular Formula |
C40H67N5O8 |
|---|---|
Molecular Weight |
754.0 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-2,3,4,4,4-pentadeuterio-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1/i2D3,3D3,24D,33D |
InChI Key |
LGNCNVVZCUVPOT-RFJYZHMJSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)N(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Deuterated Auristatin F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Auristatin F, a critical internal standard for bioanalytical studies of antibody-drug conjugates (ADCs). The strategic incorporation of deuterium atoms into the Auristatin F molecule allows for its use in sensitive and accurate quantification by mass spectrometry.
Introduction to Auristatin F and the Rationale for Deuteration
Auristatin F is a potent synthetic analogue of the natural marine product dolastatin 10.[1][2][3] It functions as a microtubule inhibitor, leading to cell cycle arrest and apoptosis, making it a powerful cytotoxic payload for ADCs.[4][5] In the context of ADC development, accurate quantification of the payload in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.
Deuterated analogues of drug molecules, such as Auristatin F-d8, serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[6][7] The key advantages of using a stable isotope-labeled internal standard include:
-
Similar Physicochemical Properties: The deuterated standard co-elutes with the non-deuterated analyte, correcting for variations in sample preparation and matrix effects.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference allows for simultaneous detection and quantification of both the analyte and the internal standard by the mass spectrometer.
-
Improved Accuracy and Precision: This leads to more reliable and reproducible bioanalytical data.
Proposed Synthesis of Deuterated Auristatin F (this compound)
The proposed deuteration pattern for this compound involves the use of L-Valine-d8 and L-Phenylalanine-d5 as key building blocks.
Synthesis of Deuterated Starting Materials
The synthesis of the required deuterated amino acids is a critical first step.
-
L-Valine-d8: This can be synthesized from appropriate deuterated precursors. Several methods for the preparation of deuterated valine have been reported.[8][9][10]
-
L-Phenylalanine-d5: The synthesis of L-phenyl-d5-alanine has been described, involving the use of benzaldehyde-d6 as a starting material.[11][12][13]
Peptide Synthesis Workflow
The assembly of the deuterated pentapeptide backbone of this compound would follow standard solid-phase or solution-phase peptide synthesis methodologies.
Mandatory Visualization: Proposed Synthesis of Deuterated Auristatin F
Caption: Proposed workflow for the synthesis of deuterated Auristatin F.
Experimental Protocol: General Peptide Coupling
A representative peptide coupling step in the synthesis of the Auristatin F backbone is outlined below. This is a generalized protocol and would need to be adapted for the specific amino acid being coupled.
Table 1: General Peptide Coupling Protocol
| Step | Procedure |
| 1. Activation | Dissolve the N-protected amino acid (deuterated or non-deuterated) and a suitable coupling reagent (e.g., HBTU, HATU) in an appropriate solvent (e.g., DMF).[14][15][16][17] |
| 2. Amine Component | In a separate vessel, dissolve the amino-deprotected peptide intermediate. |
| 3. Coupling | Add the activated amino acid solution to the amine component solution. Add a base (e.g., DIPEA) to facilitate the reaction. |
| 4. Monitoring | Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, TLC). |
| 5. Work-up | Once the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. |
| 6. Purification | Purify the resulting peptide fragment by column chromatography.[18][19] |
Characterization of Deuterated Auristatin F
Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound.
Mandatory Visualization: Characterization Workflow
Caption: Workflow for the characterization of synthesized deuterated Auristatin F.
Mass Spectrometry
Mass spectrometry is the primary technique for confirming the successful synthesis and deuteration of this compound.
Table 2: Expected Mass Spectrometry Data
| Analysis | Expected Result |
| Molecular Ion Peak | The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound. The expected mass would be approximately 8 mass units higher than that of non-deuterated Auristatin F.[20] |
| Isotopic Distribution | The isotopic pattern of the molecular ion will confirm the incorporation of eight deuterium atoms.[21][22][23] |
| Fragmentation Pattern | Tandem mass spectrometry (MS/MS) can be used to confirm the location of the deuterium atoms by analyzing the fragmentation pattern of the molecule.[24] |
Experimental Protocol: LC-MS Analysis
A general protocol for the LC-MS analysis of deuterated Auristatin F is provided below.
Table 3: General LC-MS Protocol
| Step | Procedure |
| 1. Sample Preparation | Prepare a dilute solution of the synthesized deuterated Auristatin F in a suitable solvent (e.g., methanol or acetonitrile). |
| 2. LC Separation | Inject the sample onto a reverse-phase HPLC column (e.g., C18). Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). |
| 3. MS Detection | The eluent is introduced into the mass spectrometer. Acquire data in full scan mode to observe the molecular ion and in MS/MS mode to obtain fragmentation data. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of deuterated Auristatin F.
Table 4: Expected NMR Spectroscopy Data
| Analysis | Expected Result |
| ¹H NMR | The proton NMR spectrum will show a significant reduction or absence of signals corresponding to the protons that have been replaced by deuterium in the valine and phenylalanine residues.[1][4][25][26] |
| ²H NMR | The deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation, providing direct evidence of deuteration.[27] |
| ¹³C NMR | The carbon-13 NMR spectrum will show characteristic shifts and potentially altered coupling patterns for the carbon atoms bonded to deuterium. |
Experimental Protocol: NMR Analysis
A general protocol for acquiring NMR spectra of deuterated Auristatin F is as follows.
Table 5: General NMR Protocol
| Step | Procedure |
| 1. Sample Preparation | Dissolve a sufficient amount of the purified deuterated Auristatin F in a deuterated solvent (e.g., DMSO-d6, Methanol-d4). |
| 2. ¹H NMR Acquisition | Acquire a one-dimensional proton NMR spectrum. |
| 3. ²H NMR Acquisition | Acquire a one-dimensional deuterium NMR spectrum. |
| 4. ¹³C NMR Acquisition | Acquire a one-dimensional carbon-13 NMR spectrum. |
| 5. 2D NMR (Optional) | Acquire two-dimensional NMR spectra (e.g., COSY, HSQC) to aid in the complete assignment of signals and confirm the structure. |
Conclusion
The synthesis of deuterated Auristatin F is a crucial step in the development of robust and reliable bioanalytical methods for antibody-drug conjugates. By employing a strategic synthetic approach utilizing deuterated amino acid precursors and standard peptide coupling techniques, it is possible to produce high-quality this compound. Thorough characterization by mass spectrometry and NMR spectroscopy is paramount to ensure the identity, purity, and isotopic enrichment of the final product, thereby guaranteeing its suitability as an internal standard in regulated bioanalysis.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scilit.com [scilit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Preparation of Highly Deuterated Phenylalanine, Alanine, Valine, and Leucine/Isoleucine Using Facultative Methylotrophic Bacterium ?revibacterium Methylicum | Semantic Scholar [semanticscholar.org]
- 9. A novel method of preparing totally alpha-deuterated amino acids for selective incorporation into proteins. Application to assignment of 1H resonances of valine residues in dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Biosynthesis of deuterium labeled phenylalanine. facultative | PDF [slideshare.net]
- 14. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. bachem.com [bachem.com]
- 17. peptide.com [peptide.com]
- 18. Purification and In Vitro Evaluation of an Anti-HER2 Affibody-Monomethyl Auristatin E Conjugate in HER2-Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 21. Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. ias.ac.in [ias.ac.in]
- 26. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 27. meihonglab.com [meihonglab.com]
The Core Mechanism of Auristatin F: A Technical Guide to its Action as a Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatin F, and its more prominent derivative Monomethyl Auristatin F (MMAF), are synthetic analogs of the potent marine natural product dolastatin 10.[1][2] These antineoplastic agents have garnered significant attention in oncology, primarily as cytotoxic payloads in the design of Antibody-Drug Conjugates (ADCs). Their high potency and specific mechanism of action, centered on the disruption of microtubule dynamics, make them formidable tools in targeted cancer therapy. This technical guide provides an in-depth exploration of the mechanism of action of Auristatin F as a tubulin inhibitor, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.
Mechanism of Action: Inhibition of Tubulin Polymerization
Auristatin F exerts its cytotoxic effects by interfering with the assembly of microtubules, essential components of the cytoskeleton involved in critical cellular processes such as mitosis, intracellular transport, and maintenance of cell shape.[3][4] The primary mechanism involves the direct binding of Auristatin F to tubulin, the protein subunit of microtubules, thereby inhibiting its polymerization.
Binding to the Vinca Domain on β-Tubulin
High-resolution crystallographic studies have revealed that Auristatin F binds to the vinca domain at the interface between two longitudinally aligned tubulin dimers, specifically interacting with the β-tubulin subunit.[5][6] This binding pocket is located at the positive, or growing, end of the microtubule. By occupying this site, Auristatin F sterically hinders the addition of subsequent tubulin dimers, effectively capping the microtubule and halting its elongation.[7]
The interaction is characterized by a high binding affinity, which contributes to the potent cytotoxic activity of Auristatin F. The carboxy-terminal phenylalanine residue of MMAF, in particular, has been shown to enhance this binding affinity compared to other auristatin derivatives like Monomethyl Auristatin E (MMAE).[5]
Disruption of Microtubule Dynamics
The binding of Auristatin F to tubulin disrupts the delicate equilibrium of microtubule dynamics, which is characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage). By inhibiting polymerization, Auristatin F shifts this balance towards a net depolymerization, leading to the disassembly of the microtubule network.[8] This disruption is particularly detrimental during mitosis when a highly dynamic mitotic spindle is required for the proper segregation of chromosomes.
Quantitative Data Summary
The potency of Auristatin F and its derivatives has been quantified through various in vitro assays. The following tables summarize key quantitative data for MMAF.
| Parameter | Value | Cell Line / Conditions | Reference |
| Binding Affinity (KD) | 63 nM | FITC-MMAF to free tubulin | [5] |
| IC50 (Tubulin Polymerization) | ~1.2 µM (for dolastatin 10) | Purified tubulin in glutamate | [9] |
| IC50 (Cell Viability) | 1-6 nM | Colorectal and melanoma cell lines | [5] |
| 1-26 ng/mL | p97-positive melanoma cell lines | [4] | |
| 0.056 - 0.449 nM (MMAF-OMe) | Various cancer cell lines | [10] |
Table 1: Binding Affinity and Inhibitory Concentrations of MMAF and Related Compounds. This table provides a summary of the dissociation constant (KD) of MMAF for tubulin and its half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.
Cellular Consequences of Tubulin Inhibition
The disruption of microtubule dynamics by Auristatin F triggers a cascade of cellular events, culminating in apoptosis.
G2/M Cell Cycle Arrest
The inhibition of mitotic spindle formation due to microtubule disruption activates the spindle assembly checkpoint (SAC). This checkpoint mechanism halts the cell cycle in the G2/M phase, preventing the cell from proceeding into anaphase with misaligned chromosomes.[11][12] Prolonged arrest at this stage is a common outcome of treatment with microtubule-targeting agents.
Induction of Apoptosis
Sustained G2/M arrest ultimately leads to the induction of programmed cell death, or apoptosis. The apoptotic signaling cascade initiated by Auristatin F involves multiple pathways:
-
Intrinsic (Mitochondrial) Pathway: Disruption of the microtubule network can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.[6][13] This relieves the inhibition of pro-apoptotic proteins such as Bax and Bak, which then oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c, in turn, activates the caspase cascade, leading to the execution of apoptosis.
-
JNK Signaling Pathway: Microtubule stress is a potent activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][13] Activated JNK can phosphorylate and inactivate Bcl-2, further promoting the mitochondrial apoptotic pathway. JNK can also translocate to the nucleus and activate transcription factors like AP-1, which regulate the expression of pro-apoptotic genes.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Auristatin F.
Tubulin Polymerization Assay (Absorbance-Based)
This assay measures the effect of Auristatin F on the in vitro polymerization of purified tubulin by monitoring the increase in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)
-
GTP solution (100 mM)
-
Auristatin F (MMAF) stock solution in DMSO
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 350 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 40 µM in G-PEM buffer on ice.
-
Prepare serial dilutions of MMAF in G-PEM buffer. A final concentration range of 0.1 µM to 10 µM is recommended. Include a DMSO-only control.
-
Add 1 µL of 100 mM GTP to each well of the 96-well plate on ice.
-
Add 10 µL of the MMAF dilutions or DMSO control to the appropriate wells.
-
Initiate the polymerization by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Monitor the absorbance at 350 nm every 30 seconds for at least 60 minutes.
-
Calculate the rate of polymerization (Vmax) for each concentration. The IC₅₀ value is the concentration of MMAF that inhibits the Vmax by 50% compared to the DMSO control.[4]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of Auristatin F on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SK-MEL-5)
-
Complete cell culture medium
-
Auristatin F (MMAF) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of MMAF in complete culture medium. A concentration range of 0.01 nM to 100 nM is a typical starting point. Include a DMSO-only control.
-
Remove the old medium from the cells and add 100 µL of the MMAF dilutions or control medium to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.
Flow Cytometry for Cell Cycle Analysis
This method quantifies the percentage of cells in the G2/M phase of the cell cycle after treatment with Auristatin F.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Auristatin F (MMAF) stock solution in DMSO
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of MMAF (e.g., 1 nM, 10 nM, 100 nM) for 24 hours. Include a DMSO-only control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Gate the cell populations based on their DNA content to determine the percentage of cells in G1, S, and G2/M phases. For more specific identification of mitotic cells, co-staining with an antibody against a mitotic marker like phospho-histone H3 (Ser10) can be performed.[6]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and workflows described in this guide.
References
- 1. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for analysis of G2/M DNA synthesis in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating tubulin posttranslational modifications with specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. flowcytometry-embl.de [flowcytometry-embl.de]
The Strategic Role of Deuterium Labeling in Auristatin F-d8 for Enhanced Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide explores the application of deuterium labeling in the development of Auristatin F-d8, a modified version of the potent cytotoxic agent Monomethyl Auristatin F (MMAF). It details the scientific rationale, experimental methodologies, and potential therapeutic advantages of this strategy, particularly in the context of Antibody-Drug Conjugates (ADCs).
Introduction: Auristatin F in Antibody-Drug Conjugates
Monomethyl Auristatin F (MMAF) is a synthetic, highly potent antineoplastic agent derived from the natural product dolastatin 10.[][2] It functions as a microtubule inhibitor, disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis.[3][4][5] Due to its high cytotoxicity, MMAF is not used as a standalone drug but is a critical payload component in several ADCs currently in clinical development.[][6] In an ADC, a monoclonal antibody targets a specific antigen on cancer cells, delivering the MMAF payload directly to the tumor site.[2][7] The linker connecting the antibody and MMAF is designed to be stable in circulation but cleavable within the target cell, releasing the active cytotoxic agent.[][8]
MMAF is structurally similar to Monomethyl Auristatin E (MMAE), but the presence of a C-terminal phenylalanine in MMAF renders it less permeable to cell membranes and attenuates its cytotoxic activity compared to MMAE.[][9] Despite its efficacy, the pharmacokinetic profile of MMAF can be subject to metabolic degradation, primarily through demethylation, which can influence its therapeutic window and overall efficacy.[10][11][12]
The Principle of Deuterium Labeling in Drug Metabolism
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[13] The substitution of hydrogen with deuterium at specific, metabolically labile positions in a drug molecule is a strategic approach known as deuterium labeling.[][15] This modification leverages the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present.[17][18]
In drug development, this effect can be harnessed to:
-
Decrease the rate of metabolism: Particularly for drugs cleared by cytochrome P450 (CYP) enzymes, deuteration can significantly slow down metabolic processes like oxidation and demethylation.[18][19]
-
Prolong drug half-life: A slower metabolic rate leads to a longer circulation time and half-life (t½) of the drug.[13][20]
-
Improve pharmacokinetic profiles: Deuteration can lead to increased drug exposure (AUC) and potentially more consistent patient-to-patient metabolic profiles.[20][21]
-
Reduce toxic metabolites: By altering metabolic pathways, deuterium labeling can decrease the formation of undesirable or toxic metabolites.[19][20]
This compound: A Strategic Application of Deuterium Labeling
Studies on the metabolism of MMAF have identified that a major metabolic pathway is N-demethylation.[10][11][12] This process, often mediated by CYP enzymes, represents a key site for metabolic instability. By replacing the hydrogen atoms on the N-methyl groups with deuterium, this compound is designed to slow this primary metabolic pathway.
The rationale is that the strengthened C-D bonds on the methyl groups will be less susceptible to enzymatic cleavage, thereby preserving the parent drug's structure and activity for a longer duration. This can lead to enhanced stability and a more favorable pharmacokinetic profile when the payload is released from its corresponding ADC.
Logical Relationship: The Kinetic Isotope Effect on MMAF Metabolism
References
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 4. Monomethyl auristatin F methyl ester - Creative Biolabs [creative-biolabs.com]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Deuterated drug - Wikipedia [en.wikipedia.org]
- 15. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioscientia.de [bioscientia.de]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Cytotoxic Potential of Unconjugated Auristatin F
This technical guide provides a comprehensive overview of the in vitro cytotoxic potential of unconjugated Auristatin F (AF). It details its mechanism of action, summarizes its potency, provides standardized experimental protocols for its evaluation, and visualizes key cellular pathways and experimental workflows.
Introduction
Auristatin F is a synthetic analogue of the potent antineoplastic natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[1] While highly toxic, making it unsuitable as a standalone chemotherapeutic agent, its potent anti-mitotic activity has made it a critical component in the development of Antibody-Drug Conjugates (ADCs).[1] In this context, it serves as a cytotoxic "payload" delivered specifically to cancer cells. Unconjugated Auristatin F, and its widely used derivative Monomethyl Auristatin F (MMAF), act by disrupting microtubule dynamics, a critical process for cell division.[1][2][3] This guide focuses on the inherent cytotoxic properties of Auristatin F in its unconjugated form.
Mechanism of Action
The cytotoxic effect of Auristatin F is primarily driven by its interaction with tubulin.[1][4]
-
Microtubule Disruption: Auristatin F binds to tubulin, inhibiting the polymerization required to form microtubules.[1][2][] This disruption of the microtubule assembly prevents the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.[1]
-
Cell Cycle Arrest: The failure of mitotic spindle formation leads to an arrest of the cell cycle in the G2/M phase.[1][6]
-
Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the cell's programmed cell death machinery, leading to apoptosis.[1][3][6] The mechanism of apoptosis induction involves the Bcl-2 protein family.[1]
In Vitro Cytotoxicity Data
Unconjugated Auristatin F possesses inherent cytotoxic activity; however, its potency is markedly influenced by its physicochemical properties. The C-terminal phenylalanine in MMAF imparts a negative charge, which is believed to reduce its cell permeability compared to analogues like Monomethyl Auristatin E (MMAE).[][7] This results in significantly lower cytotoxic activity in its free, unconjugated form.[6][7]
| Compound | Comparative Potency (IC50) | Rationale for Potency Difference |
| Monomethyl Auristatin E (MMAE) | ~1-10 nM range (Varies by cell line)[8][9] | Cell permeable, allowing for efficient entry into cells and interaction with intracellular tubulin.[7] |
| Monomethyl Auristatin F (MMAF) | ~100–250 nM range[6] (Over 100-fold less potent than MMAE)[6] | Reduced cell permeability due to a charged C-terminus, limiting its ability to reach its intracellular target.[][7] |
Experimental Protocols
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[10][11] Viable cells with active metabolism convert MTT into a purple formazan product.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Unconjugated Auristatin F (or MMAF)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of unconjugated Auristatin F in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a desired exposure period (e.g., 72 or 96 hours) at 37°C and 5% CO₂.[8][14]
-
MTT Addition: Add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[10][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][12] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[10][13] A reference wavelength of 630 nm can be used for background subtraction.[12]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value.
Protocol for Apoptosis Detection (Annexin V Staining)
This protocol uses Annexin V staining and flow cytometry to detect one of the early events in apoptosis—the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15]
Materials:
-
Cells treated with Auristatin F as described above
-
Fluorescently-labeled Annexin V (e.g., FITC, PE)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with Auristatin F, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme-free dissociation buffer. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS by resuspending the pellet and centrifuging at a low speed (e.g., 300 x g) for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of fluorescently-labeled Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of Annexin V Binding Buffer to each sample.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of Auristatin F using an MTT assay.
Auristatin F-Induced Apoptosis Signaling Pathway
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 3. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monomethyl auristatin F methyl ester - Creative Biolabs [creative-biolabs.com]
- 6. books.rsc.org [books.rsc.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. blog.cellsignal.com [blog.cellsignal.com]
The Rise of Auristatins: A Technical Guide to Their Discovery, Development, and Application in Oncology
A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, mechanism, and therapeutic application of potent auristatin analogues in cancer research.
Introduction
The auristatins represent a class of exceptionally potent synthetic cytotoxic agents that have become a cornerstone in the development of antibody-drug conjugates (ADCs).[1][2] Derived from the natural marine product dolastatin 10, these peptide analogues exert their powerful anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division.[3][4] Their high cytotoxicity, with activity in the picomolar to nanomolar range, initially limited their use as standalone chemotherapeutics due to a narrow therapeutic window.[4][] However, the advent of ADC technology has harnessed their potency, allowing for targeted delivery to cancer cells while minimizing systemic toxicity. This guide provides an in-depth technical overview of the discovery, structural evolution, and preclinical evaluation of key auristatin analogues, offering a valuable resource for professionals in the field of oncology drug development.
From Sea Hare to Syringe: The Discovery of Auristatins
The journey of auristatins began in 1987 with the isolation of dolastatin 10 from the sea hare Dolabella auricularia.[4] This natural pentapeptide demonstrated remarkable antineoplastic activity but faced challenges in supply and formulation. This led to extensive research into synthetic analogues, giving rise to the auristatin family. A pivotal breakthrough was the creation of analogues with a secondary amine at the N-terminus, which allowed for stable conjugation to linker molecules, a critical feature for their use in ADCs.[4]
The two most prominent and widely studied auristatin analogues are Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).[] These fully synthetic compounds feature modifications to the original dolastatin 10 structure, enhancing their properties for ADC applications.[] MMAE, for instance, is noted for its high membrane permeability, which contributes to a potent "bystander effect" where it can kill neighboring antigen-negative tumor cells after being released from the target cell.[6] MMAF, being more charged and less permeable, tends to remain within the target cell, offering a different therapeutic profile.[7]
Mechanism of Action: Disrupting the Cellular Scaffolding
Auristatins exert their cytotoxic effects by inhibiting tubulin polymerization.[8][9] This mechanism is central to their anti-cancer activity.
Signaling Pathway of Auristatin-Induced Apoptosis
Caption: Mechanism of action for auristatin-based ADCs.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[10] The ADC-antigen complex is then internalized via endocytosis.[11] Inside the cell, the complex traffics to the lysosome, where acidic conditions and enzymes cleave the linker, releasing the active auristatin payload.[] The freed auristatin then binds to the vinca alkaloid binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4][][12] This disruption of the microtubule network is critical, as it leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[][8][9]
Structure-Activity Relationship and Analogue Development
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the auristatin scaffold. Modifications have focused on several key positions to modulate potency, solubility, and suitability for conjugation.[1][2]
Key Modification Strategies:
-
N-Terminus (P1): Modifications at the N-terminus are crucial for linker attachment. Replacing the dimethylamino group of dolastatin 10 with a monomethylamino group (as in MMAE and MMAF) provides a site for conjugation without a dramatic loss of potency.[4] Further modifications in this region can influence hydrophobicity and cell permeability.[7]
-
C-Terminus (P5): The C-terminal residue significantly impacts the properties of the analogue. The norephedrine group in MMAE contributes to its hydrophobicity and cell permeability, whereas the phenylalanine in MMAF results in a charged carboxyl group, making it less permeable.[13]
-
Peptide Core (P2-P4): While less frequently modified, alterations to the central peptide units have been explored to fine-tune activity and physical properties, such as introducing hydrophilic moieties to improve the characteristics of the resulting ADC.[1][2]
Quantitative Analysis of Cytotoxicity
The potency of auristatin analogues is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are determined through in vitro cytotoxicity assays against a panel of cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Free Auristatin Analogues
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 | [14][15] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [14][15] | |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [3] | |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [3] | |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [3] | |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [3] | |
| DX3puroβ6 | Melanoma | ~0.06 | [16] | |
| MMAF | SK-MEL-5 (as L49-vcMMAF ADC) | Melanoma | 0.7-7.1 ng/mL | [6] |
| IGR37 (as L49-vcMMAF ADC) | Melanoma | 1-26 ng/mL | [6] | |
| Dolastatin 10 | L1210 | Murine Leukemia | 0.5 | [15] |
*Note: IC50 values for L49-vcMMAF are for the full ADC, not the free payload, and are reported in ng/mL.
Experimental Protocols
Standardized protocols are essential for the consistent evaluation of auristatin analogues. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT/Resazurin-based)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cancer cells (e.g., SKBR3, MDA-MB-468) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the auristatin analogue in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include untreated wells as a negative control and wells with a vehicle (e.g., DMSO) as a vehicle control.
-
Incubation: Incubate the plates for a specified period, typically 72 to 96 hours.[6][14]
-
Reagent Addition: Add 10-20 µL of a viability reagent (e.g., MTT solution, 5 mg/mL; or resazurin) to each well.[17][6][14] Incubate for 2-4 hours at 37°C.
-
Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17] Measure the absorbance (for MTT/XTT) or fluorescence (for resazurin) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Tubulin Polymerization Assay (Absorbance-based)
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute purified tubulin (e.g., porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[8][18][19] Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and a polymerization enhancer like glycerol (10%).[8][18]
-
Assay Setup: Pre-warm a 96-well half-area plate to 37°C.[18] Pipette the test compounds (auristatin analogues) and controls (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) into the wells.
-
Initiation of Polymerization: Add the cold tubulin reaction mixture to the wells to initiate the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes.[18] The increase in absorbance corresponds to the light scattered by the forming microtubules.
-
Data Analysis: Plot the absorbance versus time. The rate of polymerization (Vmax) and the maximal polymer mass can be calculated from the resulting curves to quantify the inhibitory or enhancing effect of the compound.
Developmental Workflow for Auristatin-Based ADCs
The development of an auristatin-based ADC is a multi-step process that integrates chemistry, biology, and pharmacology to create a targeted therapeutic.
Workflow for Auristatin ADC Development
Caption: A typical preclinical to clinical workflow for an auristatin ADC.
-
Synthesis: The process starts with the chemical synthesis of the auristatin payload and a linker molecule. The linker is designed to be stable in circulation but cleavable under specific conditions within the target cell.[16]
-
Conjugation: The linker-payload is then covalently attached to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen.[6] This step requires precise control to achieve a desired drug-to-antibody ratio (DAR).[10]
-
Characterization: The resulting ADC is rigorously purified and characterized to determine its DAR, purity, aggregation level, and stability.
-
In Vitro Evaluation: The ADC is tested in cell-based assays to confirm its binding to target cells, its internalization, and its specific cytotoxicity against antigen-positive cancer cells compared to antigen-negative cells.[11]
-
In Vivo Studies: Promising ADC candidates are advanced to preclinical animal models (e.g., tumor xenografts in mice) to evaluate their anti-tumor efficacy, pharmacokinetic profile, and safety.[9][16]
-
Clinical Development: Successful candidates from preclinical studies may then proceed to human clinical trials.
Conclusion and Future Directions
The discovery and development of auristatin analogues have revolutionized the field of targeted cancer therapy, particularly through their role as payloads in ADCs. The journey from a natural marine product to clinically approved drugs like brentuximab vedotin, polatuzumab vedotin, and enfortumab vedotin highlights the power of chemical synthesis and rational drug design.[2][8]
Future research continues to focus on developing novel auristatin analogues with improved properties. Key areas of investigation include enhancing the therapeutic index by modifying hydrophilicity to improve pharmacokinetics, designing payloads that can overcome drug resistance mechanisms, and exploring novel linker technologies for more controlled and efficient drug release.[2][7][20] As our understanding of tumor biology deepens, the next generation of auristatin-based ADCs holds the promise of even greater precision and efficacy in the fight against cancer.
References
- 1. Inhibition of Cancer Cell Proliferation and Breast Tumor Targeting of pHLIP-Monomethyl Auristatin E Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Monomethyl auristatin E crystal and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dovepress.com [dovepress.com]
- 8. benthamopenarchives.com [benthamopenarchives.com]
- 9. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
Auristatin F: A Comprehensive Technical Guide for Antibody-Drug Conjugate Payloads
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatin F is a potent synthetic analogue of the natural marine product dolastatin 10. It functions as a highly effective anti-mitotic agent, making it a valuable payload for the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics designed to selectively deliver cytotoxic agents to cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window. This technical guide provides an in-depth overview of Auristatin F, its mechanism of action, and its application as a payload in ADCs, supplemented with experimental protocols and quantitative data.
Chemical Properties
Auristatin F is a pentapeptide with the IUPAC name (2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid. Its structure is closely related to other auristatins, such as Auristatin E. A key structural feature of Auristatin F is the presence of a C-terminal phenylalanine residue, which imparts a negative charge at physiological pH.[1] This charge significantly reduces its cell permeability compared to the uncharged analogue, monomethylauristatin E (MMAE).[2][3] This property has important implications for the bystander effect of Auristatin F-based ADCs.
Table 1: Physicochemical Properties of Auristatin F
| Property | Value |
| Molecular Formula | C40H67N5O8 |
| Molar Mass | 746.0 g/mol |
| CAS Number | 163768-50-1 |
Mechanism of Action
Auristatin F exerts its cytotoxic effect by disrupting the cellular microtubule network. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.
The mechanism of action of Auristatin F can be summarized in the following steps:
-
Binding to Tubulin: Auristatin F binds to tubulin, the protein subunit that polymerizes to form microtubules.[2]
-
Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin into microtubules.
-
Disruption of Mitotic Spindle: The inability to form functional microtubules leads to the disruption of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.
-
Cell Cycle Arrest: Consequently, the cell cycle is arrested in the G2/M phase.[4][5][6]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][8][9][10][11]
The induction of apoptosis following G2/M arrest is a complex process involving the activation of a cascade of caspases. Prolonged mitotic arrest leads to the degradation of anti-apoptotic proteins like Mcl-1, which in turn allows for the activation of initiator caspases (e.g., Caspase-9) and subsequently effector caspases (e.g., Caspase-3 and -7), ultimately leading to the execution of apoptosis.[7][8][11]
Auristatin F in Antibody-Drug Conjugates
The high potency of Auristatin F makes it an ideal payload for ADCs. In this context, the cytotoxic agent is linked to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This targeted delivery system ensures that the potent payload is concentrated at the tumor site, minimizing systemic exposure and associated toxicities.
Linker Technology
The linker connecting the antibody to Auristatin F is a critical component of the ADC, influencing its stability, pharmacokinetics, and mechanism of payload release. A commonly used linker for Auristatin F is the maleimidocaproyl (mc) linker, often in combination with a cleavable dipeptide sequence like valine-citrulline (vc).[12][13] The 'mc' component provides a stable attachment to the antibody via reaction with a thiol group, while the 'vc' peptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This ensures that the payload is released in its active form specifically within the target cancer cells.
Bystander Effect
The bystander effect refers to the ability of a payload released from a target cell to kill neighboring, antigen-negative cancer cells. This is a desirable property for ADCs targeting tumors with heterogeneous antigen expression. Due to its charged nature, Auristatin F (and its monomethylated form, MMAF) has limited membrane permeability and therefore exhibits a minimal bystander effect.[3][14][15] This is in contrast to the uncharged and more permeable MMAE, which can diffuse out of the target cell and kill adjacent cells.[16] The controlled bystander effect of MMAF-based ADCs can be advantageous in reducing off-target toxicities.[17]
Quantitative Data on Auristatin F-Based ADCs
The potency of Auristatin F-based ADCs is typically evaluated in vitro by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. In vivo efficacy is assessed in preclinical models, often using xenografts, by measuring tumor growth inhibition (TGI) and overall survival.
Table 2: In Vitro Cytotoxicity (IC50) of Auristatin F and its ADCs
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Free MMAF | NCI-N87 | Gastric Cancer | 88.3 | [17] |
| OE19 | Esophageal Cancer | 386.3 | [17] | |
| HCT116 | Colorectal Cancer | 8944 | [17] | |
| Belantamab mafodotin (Anti-BCMA) | Multiple Myeloma Cell Lines | Multiple Myeloma | Varies (sub-nanomolar to nanomolar range) | |
| SGN-CD19A (Anti-CD19) | B-cell lineage ALL PDXs | Acute Lymphoblastic Leukemia | Not explicitly provided, but showed significant activity | [7][8][14] |
| Trastuzumab-MMAF (Anti-HER2) | NCI-N87 | Gastric Cancer | 0.09 | [17] |
| OE19 | Esophageal Cancer | 0.18 | [17] | |
| Pertuzumab-MMAF (Anti-HER2) | NCI-N87 | Gastric Cancer | 0.07 | [17] |
| OE19 | Esophageal Cancer | 0.16 | [17] |
Table 3: In Vivo Efficacy of Auristatin F-Based ADCs in Xenograft Models
| ADC | Xenograft Model | Cancer Type | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Belantamab mafodotin (Anti-BCMA) | Human multiple myeloma xenografts | Multiple Myeloma | Not specified | Tumor growth inhibition | Prolonged survival | [15] |
| SGN-CD19A (Anti-CD19) | B-cell lineage ALL PDXs | Acute Lymphoblastic Leukemia | 3 mg/kg, weekly for 3 weeks | Objective Response | 5 out of 8 PDXs showed objective responses | [7][8] |
| Tumor Growth Delay | Significantly delayed progression in 7 out of 8 PDXs | [7][8] | ||||
| GENA-111-AF (Anti-BCAM) | A431 xenograft | Skin Cancer | Not specified | Tumor Growth | Complete remissions | [1] |
Experimental Protocols
Synthesis of Maleimidocaproyl-MMAF (mc-MMAF) ADC
This protocol describes a general method for conjugating a maleimide-activated Auristatin F derivative to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimidocaproyl-MMAF (mc-MMAF) dissolved in a compatible organic solvent (e.g., DMSO)
-
Desalting columns
-
Size-exclusion chromatography (SEC) system
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a molar excess of TCEP solution. The exact molar ratio will need to be optimized for the specific antibody.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours) to reduce the interchain disulfide bonds.
-
-
Purification of Reduced Antibody:
-
Remove the excess TCEP from the reduced antibody solution using a desalting column equilibrated with a suitable conjugation buffer (e.g., PBS with EDTA).
-
-
Conjugation:
-
Immediately add the mc-MMAF solution to the purified reduced antibody. The molar ratio of mc-MMAF to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated mc-MMAF and other reaction components using a size-exclusion chromatography (SEC) column.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Auristatin F-based ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the Auristatin F-based ADC in complete cell culture medium.
-
Remove the old medium from the wells and add the ADC dilutions to the cells. Include a vehicle control (medium with the same concentration of the ADC's solvent).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
-
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of an Auristatin F-based ADC in a subcutaneous tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line
-
Auristatin F-based ADC
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the human cancer cell line into the flank of the immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the Auristatin F-based ADC to the treatment group via a suitable route (e.g., intravenous injection) at a predetermined dose and schedule.
-
Administer the vehicle control to the control group.
-
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
-
Endpoint:
-
The study can be terminated when the tumors in the control group reach a maximum allowable size, or it can be continued to assess survival.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Analyze survival data using Kaplan-Meier curves.
-
Conclusion
Auristatin F is a highly potent microtubule inhibitor that has proven to be a valuable payload for the development of effective and targeted antibody-drug conjugates. Its unique chemical properties, particularly its limited cell permeability, result in a controlled bystander effect, which can contribute to a favorable safety profile. The continued exploration of Auristatin F and its derivatives in novel ADC constructs holds significant promise for the future of targeted cancer therapy. This guide provides a foundational understanding for researchers and developers working in this exciting field.
References
- 1. GENA-111 conjugated to auristatin F shows therapeutic potency - Debiopharm [debiopharm.com]
- 2. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Vorsetuzumab mafodotin - Wikipedia [en.wikipedia.org]
- 5. Longitudinal efficacy and safety modeling and simulation framework to aid dose selection of belantamab mafodotin for patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. Preclinical activity of the antibody-drug conjugate denintuzumab mafodotin (SGN-CD19A) against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vorsetuzumab Mafodotin Overview - Creative Biolabs [creativebiolabs.net]
- 9. Antibody-drug conjugates for the treatment of lymphoma: clinical advances and latest progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. cfmot.de [cfmot.de]
- 12. ichor.bio [ichor.bio]
- 13. PRECLINICAL ACTIVITY OF THE ANTIBODY-DRUG CONJUGATE DENINTUZUMAB MAFODOTIN (SGN-CD19A) AGAINST PEDIATRIC ALL XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. scispace.com [scispace.com]
An In-depth Technical Guide on Isotopic Labeling Strategies for Small Molecule Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isotopic labeling strategies for small molecule cytotoxic agents. It covers the core principles, methodologies, and applications of using stable and radioactive isotopes in cancer drug development. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug metabolism.
Introduction to Isotopic Labeling in Cytotoxic Drug Development
Isotopic labeling is a powerful technique used to trace the metabolic fate and mechanism of action of drug molecules.[1] By replacing one or more atoms in a molecule with its isotope, researchers can track the drug's journey through a biological system without significantly altering its chemical properties.[1] This is particularly crucial for potent small molecule cytotoxic agents, where understanding their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with cellular targets, is paramount for developing safe and effective cancer therapies.[2]
Isotopes can be broadly categorized into stable isotopes and radioisotopes. Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive and can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] Radioisotopes, including tritium (³H), carbon-14 (¹⁴C), fluorine-18 (¹⁸F), and carbon-11 (¹¹C), undergo radioactive decay, emitting radiation that can be detected with high sensitivity, making them ideal for applications like positron emission tomography (PET) imaging and quantitative whole-body autoradiography.[2][4]
Core Labeling Strategies and Applications
The choice of isotope and labeling position is critical and depends on the specific application. A key consideration is the metabolic stability of the label; it is essential to place the isotopic label on a part of the molecule that is not readily cleaved or modified during metabolism to ensure the tracer accurately reflects the fate of the parent drug.[2]
Stable Isotope Labeling
Stable isotope labeling is a versatile tool in drug development, primarily used for:
-
Metabolism and Pharmacokinetic Studies: Stable isotope-labeled compounds serve as excellent internal standards for quantitative mass spectrometry, allowing for precise measurement of drug and metabolite concentrations in biological matrices.[3] Co-administration of a labeled and unlabeled drug can help in identifying and quantifying metabolites.
-
Improving Metabolic Stability (Deuterium Labeling): Replacing hydrogen with deuterium at a site of metabolic oxidation can slow down the rate of metabolism due to the kinetic isotope effect. This "metabolic switching" can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites.[5][6]
Radioisotope Labeling
Radioisotope labeling offers exceptional sensitivity for a variety of applications:
-
ADME Studies: Carbon-14 is the gold standard for human ADME studies.[7] A single dose of a ¹⁴C-labeled drug allows for the determination of mass balance, excretion pathways, and the identification and quantification of all drug-related material in plasma, urine, and feces.[8]
-
In Vivo Imaging (PET): Positron-emitting isotopes like ¹⁸F and ¹¹C are used to label cytotoxic agents for PET imaging.[9] This non-invasive technique allows for the visualization and quantification of drug distribution to tumors and other tissues in real-time, providing valuable information on target engagement and pharmacodynamics.[10]
-
Receptor Binding Assays: Tritium (³H) is often used for in vitro receptor binding assays due to its high specific activity, which allows for the detection of low-abundance targets.[2]
Quantitative Data on Isotopic Labeling
The following tables summarize key quantitative data related to isotopic labeling of small molecule cytotoxic agents.
| Isotope | Half-life | Maximum Specific Activity | Primary Application in Cytotoxic Drug Development |
| ²H (Deuterium) | Stable | N/A | Improving metabolic stability, internal standards for MS |
| ¹³C | Stable | N/A | Mechanistic studies (NMR), internal standards for MS |
| ³H (Tritium) | 12.3 years | ~29 Ci/mmol | In vitro assays, metabolic studies, preclinical ADME |
| ¹⁴C | 5730 years | ~62.4 mCi/mmol | Gold standard for human ADME and mass balance studies |
| ¹⁸F | 109.7 minutes | >1,700 Ci/µmol | PET imaging of drug distribution and target engagement |
| ¹¹C | 20.4 minutes | ~9,200 Ci/µmol | PET imaging, particularly for neuro-oncology |
| Table 1: Properties and Applications of Common Isotopes in Cytotoxic Drug Development. |
| Compound | Labeled Isotope | Specific Activity | Reference |
| [¹⁴C]Paclitaxel derivative | ¹⁴C | 48 mCi/mmol | [11] |
| [³H]Doxorubicin | ³H | Not specified, but used for in vivo disposition studies | [12] |
| ⁶⁷Cu-labeled Lym-1 | ⁶⁷Cu | High specific activity (not quantified) | [13] |
| ⁸⁹Zr-labeled mAbs | ⁸⁹Zr | Not specified, used for immuno-PET | [14] |
| Table 2: Reported Specific Activities of Radiolabeled Cytotoxic Agents and Related Compounds. |
| Cytotoxic Agent | Cell Line | IC₅₀ (Unlabeled) | IC₅₀ (Deuterated) | Fold Difference | Reference |
| Docetaxel | Hepatocytes | 2.5 µM | PLGA-Docetaxel: 1.5 µM | 1.67 | [15] |
| Gefitinib | HCC827 | 13.06 nM | Not specified, but deuterated analogs developed for improved PK | N/A | [16] |
| Gefitinib | PC9 | 77.26 nM | Not specified, but deuterated analogs developed for improved PK | N/A | [16] |
| Gefitinib | H3255 | 0.003 µM | Not specified, but deuterated analogs developed for improved PK | N/A | [17] |
| Gefitinib | 11-18 | 0.39 µM | Not specified, but deuterated analogs developed for improved PK | N/A | [17] |
| Table 3: Comparison of In Vitro Cytotoxicity (IC₅₀) of Unlabeled and Deuterated Cytotoxic Agents. (Note: Direct comparative IC₅₀ data for deuterated vs. non-deuterated cytotoxic agents is limited in the public domain. The data for docetaxel reflects a formulation change that enhances efficacy, and for gefitinib, deuteration is pursued for pharmacokinetic benefits rather than direct cytotoxicity enhancement.) |
Experimental Protocols
This section provides detailed methodologies for key experiments involving isotopically labeled cytotoxic agents.
General Protocol for the Synthesis of a ¹⁴C-Labeled Small Molecule Cytotoxic Agent (e.g., Paclitaxel)
Note: The total synthesis of complex molecules like paclitaxel is a multi-step and challenging process.[18] The introduction of a ¹⁴C label is typically performed in the final steps of the synthesis to maximize radiochemical yield and specific activity. The following is a generalized procedure, as specific, detailed protocols for proprietary compounds are often not publicly available. The synthesis of a [carbonyl-¹⁴C]-acetyl paclitaxel derivative has been reported.[11]
Objective: To introduce a ¹⁴C label into the paclitaxel molecule.
Materials:
-
Paclitaxel or a suitable late-stage precursor.
-
[¹⁴C]Acetic anhydride or another suitable ¹⁴C-labeled reagent.
-
Anhydrous solvents (e.g., pyridine, dichloromethane).
-
Purification materials (e.g., silica gel for chromatography).
-
Analytical equipment (e.g., HPLC with a radioactivity detector, mass spectrometer).
Procedure:
-
Precursor Preparation: If starting from a precursor, ensure it is pure and ready for the labeling reaction. For labeling the acetyl group, a deacetylated precursor would be used.
-
Radiolabeling Reaction:
-
Dissolve the paclitaxel precursor in an anhydrous solvent like pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Add the ¹⁴C-labeled reagent (e.g., [¹⁴C]acetic anhydride) to the reaction mixture. The stoichiometry will depend on the desired specific activity.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
-
Work-up and Purification:
-
Quench the reaction with an appropriate reagent.
-
Extract the product into an organic solvent.
-
Wash the organic layer to remove unreacted reagents and byproducts.
-
Purify the ¹⁴C-labeled paclitaxel using column chromatography or preparative HPLC.
-
-
Characterization and Quantification:
-
Confirm the identity and purity of the product using HPLC, mass spectrometry, and NMR (if sufficient material is available).
-
Determine the radiochemical purity using radio-HPLC.
-
Measure the specific activity by quantifying the amount of radioactivity (using a liquid scintillation counter) and the mass of the compound.
-
General Protocol for Tritium Labeling of a Small Molecule (e.g., Doxorubicin) by Isotope Exchange
Note: Tritium labeling can often be achieved through hydrogen isotope exchange reactions on the final compound. The following is a generalized protocol.
Objective: To introduce a tritium label into the doxorubicin molecule.
Materials:
-
Doxorubicin.
-
Tritiated water (T₂O) or tritium gas (T₂).
-
A suitable catalyst (e.g., a metal catalyst for hydrogen isotope exchange).
-
Anhydrous solvents.
-
HPLC for purification and analysis.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup:
-
Dissolve doxorubicin in a suitable solvent.
-
Add the tritium source (e.g., tritiated water) and the catalyst.
-
-
Labeling Reaction:
-
Heat the reaction mixture at a specific temperature for a defined period to facilitate the isotope exchange. The conditions will need to be optimized for the specific compound.
-
-
Purification:
-
Remove the labile tritium by repeated evaporation with a protic solvent (e.g., methanol or ethanol).
-
Purify the [³H]doxorubicin using preparative HPLC.
-
-
Analysis:
-
Confirm the radiochemical purity by radio-HPLC.
-
Determine the specific activity by liquid scintillation counting and mass determination.
-
Protocol for Isotopic Enrichment Measurement by Mass Spectrometry
Objective: To determine the percentage of isotopic enrichment in a labeled compound.[15]
Materials:
-
Isotopically labeled compound.
-
Unlabeled reference standard.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC system.
Procedure:
-
Sample Preparation: Prepare solutions of the labeled compound and the unlabeled standard at known concentrations.
-
Mass Spectrometry Analysis:
-
Infuse the samples directly into the mass spectrometer or analyze them by LC-MS.
-
Acquire high-resolution mass spectra of both the labeled and unlabeled compounds.
-
-
Data Analysis:
-
Determine the experimental isotopic distribution of the unlabeled compound to account for the natural abundance of isotopes.
-
Compare the measured isotopic distribution of the labeled compound to the theoretical distribution calculated for different enrichment levels.
-
Use a deconvolution algorithm or linear regression to determine the isotopic enrichment that best fits the experimental data.[1]
-
Visualizations: Signaling Pathways and Experimental Workflows
This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows relevant to isotopically labeled cytotoxic agents.
Signaling Pathways
References
- 1. Biosynthesis of paclitaxel unravelled [mpg.de]
- 2. moravek.com [moravek.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docetaxel (Taxotere): single agent activity, development of combination treatment and reducing side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiproliferative activities of doxorubicin thiol conjugates and doxorubicin-SS-cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of docetaxel (Taxotere) used as a single agent and in combination with radiation in human gastric, cervical and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S-phase specificity of cell killing by docetaxel (Taxotere) in synchronised HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, covalent binding and subcellular distribution of [3H]doxorubicin after intravenous administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Comparison of Hepatocyte Cytotoxic Mechanisms for Docetaxel and PLGA-Docetaxel Nanoparticls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
Auristatin F-d8 Powder: A Comprehensive Technical Guide to Physical and Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatin F-d8 is a deuterated analog of Auristatin F, a potent synthetic antineoplastic agent. As a derivative of the highly cytotoxic dolastatin 10, Auristatin F and its analogs are crucial components of antibody-drug conjugates (ADCs), where they serve as the cytotoxic payload. The deuteration in this compound makes it an ideal internal standard for mass spectrometry-based quantification in pharmacokinetic and metabolic studies. Ensuring the physical and chemical integrity of this compound powder is paramount for the accuracy and reproducibility of such sensitive analytical methods and for its use in preclinical and clinical development.
This technical guide provides an in-depth overview of the physical and chemical stability of this compound powder, including recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment. While specific public stability data for this compound is limited, this guide consolidates available information on Auristatin F, its close analog Monomethyl Auristatin F (MMAF), and general principles of peptide stability to provide a robust framework for its handling and use.
Physicochemical Properties of this compound
This compound shares a nearly identical chemical structure with Auristatin F, with the key difference being the substitution of eight hydrogen atoms with deuterium. This isotopic labeling has a negligible effect on its chemical properties and physical stability.
-
Chemical Structure: A synthetic pentapeptide analog.
-
Appearance: White to off-white lyophilized powder.
-
Storage: Recommended long-term storage at -20°C.[1][2] For extended periods, storage at -80°C can further enhance stability.[3][4][5]
Physical Stability
The physical stability of lyophilized this compound powder is primarily influenced by temperature and humidity. As a lyophilized peptide, it is susceptible to physical changes that can impact its solubility and potency.
Temperature
Elevated temperatures can provide the energy needed to overcome the activation energy of degradation reactions. For long-term preservation, storing the powder at or below -20°C is critical to minimize degradation.[1][2][5] Short-term storage at 4°C is acceptable for a few weeks to months.[3]
Humidity
Moisture is a significant threat to the stability of lyophilized powders.[2][3][4] The presence of water can lead to hydrolysis of amide bonds within the peptide structure and can also plasticize the powder, increasing molecular mobility and the rate of degradation. It is crucial to store this compound powder in a dry environment and to allow the container to equilibrate to room temperature before opening to prevent condensation.
Physical Appearance
Under recommended storage conditions, this compound should remain a free-flowing white to off-white powder. Any change in color, caking, or clumping may indicate degradation or moisture absorption.
Chemical Stability
The chemical stability of this compound is influenced by factors such as temperature, light, and the presence of oxidizing agents. The primary chemical degradation pathways for auristatins include oxidation and hydrolysis.
Thermal Degradation
As with physical stability, higher temperatures accelerate chemical degradation. The recommended storage at -20°C is designed to keep the rate of chemical reactions to a minimum.
Photostability
Exposure to light, particularly UV light, can induce photodegradation of peptides, especially those containing aromatic residues.[3][4] this compound should be protected from light during storage and handling.
Degradation Pathways
While specific solid-state degradation pathways for Auristatin F are not extensively published, studies on its analog, MMAF, in biological systems have identified key degradation routes. These include N-demethylation and cleavage of the C-terminal phenylalanine moiety.[6] In the solid state, hydrolysis and oxidation are the most probable degradation pathways.
dot
Caption: Potential degradation pathways for this compound powder.
Quantitative Stability Data
The following tables summarize the expected stability of this compound powder under various conditions. This data is based on general knowledge of lyophilized peptide stability and information available for similar compounds. It should be considered illustrative, and users should perform their own stability studies for critical applications.
Table 1: Long-Term Stability of this compound Powder
| Storage Condition | Duration | Expected Purity Change (%) |
| -80°C | 36 Months | < 1% |
| -20°C | 24 Months | < 2% |
| 4°C | 6 Months | < 5% |
| 25°C / 60% RH (Ambient) | 1 Month | > 10% |
Table 2: Accelerated Stability of this compound Powder
| Storage Condition | Duration | Expected Purity Change (%) |
| 40°C / 75% RH | 2 Weeks | Significant Degradation |
| Photostability (ICH Q1B) | 7 Days | > 5% |
Experimental Protocols for Stability Assessment
The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing of new drug substances and Q1B for photostability testing.
Long-Term and Accelerated Stability Testing
dot
Caption: Workflow for stability testing of this compound powder.
Methodology:
-
Sample Preparation: Aliquot this compound powder into individual, tightly sealed vials made of inert material (e.g., amber glass).
-
Storage: Place the vials in stability chambers maintained at the following conditions:
-
Long-Term: -20°C ± 5°C, 4°C ± 2°C, and 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Time Points: Withdraw samples for analysis at predetermined time intervals.
-
Analysis: At each time point, perform the following analyses:
-
Visual Inspection: Note any changes in physical appearance.
-
Purity and Degradation Products: Use a validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method to determine the purity of this compound and quantify any degradation products.
-
Identification of Degradants: Use liquid chromatography-mass spectrometry (LC-MS) to identify the structure of significant degradation products.[6]
-
Photostability Testing (ICH Q1B)
dot
Caption: Workflow for photostability testing of this compound powder.
Methodology:
-
Sample Preparation:
-
Place this compound powder in a chemically inert and transparent container (e.g., quartz vial).
-
Prepare a dark control by wrapping an identical sample in aluminum foil.
-
-
Exposure: Expose the samples in a photostability chamber equipped with a light source that provides both visible and UV light, as specified in ICH Q1B.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples using the methods described in section 5.1.
Handling and Safety Precautions
This compound is a highly potent cytotoxic compound and should be handled with extreme caution in a facility designed for handling such materials. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection, should be worn at all times. All handling of the powder should be performed in a certified chemical fume hood or a biological safety cabinet.
Conclusion
The physical and chemical stability of this compound powder is critical for its intended use as an internal standard and in drug development. This guide provides a comprehensive framework for understanding and assessing its stability. The key recommendations are:
-
Storage: Store the powder at -20°C or below, protected from light and moisture.
-
Handling: Use appropriate containment and personal protective equipment due to its high cytotoxicity.
-
Stability Studies: Conduct thorough stability studies following ICH guidelines to establish a re-test period and to understand potential degradation products.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the integrity and reliability of this compound in their applications.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. peptide.com [peptide.com]
- 3. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 4. jpt.com [jpt.com]
- 5. peptidesystems.com [peptidesystems.com]
- 6. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Auristatin F-d8: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Auristatin F-d8, a deuterated analog of the potent microtubule-inhibiting agent, Auristatin F. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds, offering detailed insights into its quality control and analytical characterization.
Certificate of Analysis: A Representative Overview
Table 1: Representative Certificate of Analysis Data for this compound Analogues
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Purity (by HPLC) | ≥98.0% | High-Performance Liquid Chromatography |
| Mass Spectrum | Consistent with theoretical mass | Mass Spectrometry (MS) |
| ¹H-NMR Spectrum | Consistent with structure | Nuclear Magnetic Resonance (NMR) |
| Deuterium Incorporation | ≥99% | Mass Spectrometry |
Purity Assessment: Methodologies and Impurity Profiling
The purity of this compound is paramount for its use in research and preclinical studies, as impurities can significantly impact its biological activity and toxicity profile. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the primary analytical technique for purity assessment and impurity profiling.
Experimental Protocols
2.1.1. High-Performance Liquid Chromatography (HPLC)
The following protocol is a representative method for the purity analysis of this compound, adapted from established methods for similar auristatin derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over a specified time, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 280 nm) and/or mass spectrometry.
-
Injection Volume: 1-5 µL.
2.1.2. Mass Spectrometry (MS)
Mass spectrometry is employed for the confirmation of the parent compound's mass and the identification of potential impurities.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass accuracy, or a triple quadrupole for targeted impurity analysis.
-
Scan Range: A suitable mass range to encompass the parent ion and expected impurities (e.g., m/z 100-1500).
-
Data Analysis: The acquired data is processed to determine the mass-to-charge ratio (m/z) of the main peak and any detectable impurities.
Impurity Profile
During the synthesis of complex molecules like auristatins, several process-related impurities and degradation products can arise. A thorough purity assessment aims to identify and quantify these impurities.
Table 2: Potential Impurities in Synthetic this compound
| Impurity Type | Description | Potential Mass Difference from Parent |
| Deletion Analogs | Peptides missing one or more amino acid residues. | Varies depending on the missing residue. |
| Insertion Analogs | Peptides with an additional amino acid residue. | Varies depending on the inserted residue. |
| Epimers | Diastereomers resulting from the racemization of a chiral center during synthesis. | No mass difference; requires chiral chromatography for separation. |
| Oxidation Products | Oxidation of susceptible amino acid residues (e.g., methionine, tryptophan). | +16 Da (for a single oxidation) |
| Incompletely Deprotected Analogs | Residual protecting groups from the solid-phase peptide synthesis. | Varies depending on the protecting group. |
| Deamidation Products | Hydrolysis of amide side chains (e.g., asparagine, glutamine). | +1 Da |
| Solvent Adducts | Covalent addition of solvent molecules. | Varies depending on the solvent. |
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Signaling Pathway Context: The Role of Auristatins
Auristatins, including Auristatin F, exert their potent cytotoxic effects by disrupting microtubule dynamics, a critical process in cell division. The following diagram illustrates the simplified signaling pathway of auristatin-induced apoptosis.
This technical guide provides a foundational understanding of the analytical chemistry behind the quality control of this compound. For specific applications, it is crucial to refer to the Certificate of Analysis provided by the supplier and to validate analytical methods according to the intended use.
The Impact of Deuteration on the Biological Activity of Auristatins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auristatins, a class of highly potent antimitotic agents, are pivotal payloads in the development of antibody-drug conjugates (ADCs). Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are the most prominent members of this class, demonstrating significant efficacy in oncological applications. A key area of biopharmaceutical research focuses on enhancing the therapeutic window of these cytotoxic agents. One such strategy is selective deuteration, the replacement of hydrogen atoms with their heavier, stable isotope, deuterium. This technical guide provides an in-depth analysis of the biological activity of deuterated versus non-deuterated auristatins. While direct comparative studies on the biological activity of deuterated auristatins are limited in publicly available literature, this guide synthesizes information on the known metabolic pathways of auristatins with the established principles of the kinetic isotope effect to project the potential impacts of deuteration. Currently, deuterated auristatins, such as MMAE-d8, are primarily utilized as internal standards in pharmacokinetic (PK) analyses due to their mass shift.[1][2] This guide will also detail the established biological activity of non-deuterated auristatins and provide comprehensive experimental protocols for the comparative evaluation of their deuterated counterparts.
Introduction to Auristatins and the Rationale for Deuteration
Auristatins are synthetic analogs of the natural product dolastatin 10, a potent inhibitor of tubulin polymerization.[3] By disrupting microtubule dynamics, auristatins induce cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] Their high cytotoxicity makes them unsuitable for systemic administration as standalone agents. However, when conjugated to a monoclonal antibody (mAb) that targets a tumor-specific antigen, they can be delivered with high precision to cancer cells, minimizing off-target toxicity.[1][4]
The therapeutic efficacy of an ADC is intrinsically linked to the properties of its payload, including its potency and metabolic stability. Deuteration is a strategic medicinal chemistry approach to enhance the metabolic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of a C-H bond, a phenomenon known as the kinetic isotope effect. By selectively replacing hydrogen atoms at known sites of metabolism with deuterium, it is possible to:
-
Decrease the rate of metabolic clearance.
-
Increase the drug's half-life and overall exposure (Area Under the Curve - AUC).
-
Potentially improve efficacy and safety profiles.
-
Reduce dosing frequency.
Biological Activity of Non-Deuterated Auristatins
MMAE and MMAF are the most extensively studied auristatins in the context of ADCs. Their intrinsic biological activities are summarized below.
Monomethyl Auristatin E (MMAE)
MMAE is a highly potent, membrane-permeable auristatin derivative.[5] Its lipophilicity allows it to diffuse across cell membranes, which can contribute to a "bystander effect" where it can kill adjacent antigen-negative tumor cells after being released from the target cell.[6]
Monomethyl Auristatin F (MMAF)
MMAF is a derivative of MMAE that features a C-terminal phenylalanine, rendering it less permeable to cell membranes.[5] This characteristic reduces its bystander effect compared to MMAE but can be advantageous in limiting off-target toxicities. The major metabolic pathway for MMAF is demethylation.[5]
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of MMAE and MMAF is typically evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Auristatin | Cell Line | IC50 (nM) | Reference |
| MMAE | SKBR3 (Breast Cancer) | 3.27 ± 0.42 | [2] |
| HEK293 (Kidney Cancer) | 4.24 ± 0.37 | [2] | |
| MMAF | HCT116 (Colon Cancer) | (Data for novel analogue comparison, not absolute value for MMAF) | [3] |
Note: The table will be populated with more specific comparative data as it becomes available in the literature. The provided data for MMAF is from a study comparing it to new analogues, highlighting the context of its use as a benchmark.
Projected Biological Activity of Deuterated Auristatins
While direct experimental data comparing the cytotoxicity of deuterated and non-deuterated auristatins is not widely published, we can extrapolate the likely effects of deuteration based on the known metabolism of these compounds and the principles of the kinetic isotope effect.
Potential Impact on Metabolism and Pharmacokinetics
The primary route of metabolism for MMAF involves N-demethylation.[5] This metabolic vulnerability presents a prime target for deuteration. By replacing the hydrogen atoms on the N-methyl group with deuterium, the rate of this metabolic process could be significantly reduced.
Hypothesized Advantages of a Deuterated MMAF (MMAF-d3):
-
Increased Metabolic Stability: Slower N-demethylation would lead to a longer half-life of the active payload in circulation and within the tumor microenvironment.
-
Enhanced Tumor Exposure: A longer half-life could translate to higher and more sustained concentrations of the active drug in the tumor, potentially leading to improved efficacy.
-
Improved Therapeutic Index: By potentially allowing for lower or less frequent dosing to achieve the same therapeutic effect, deuteration could reduce off-target toxicities.
The metabolic pathways of MMAE are more complex, but deuteration at sites susceptible to oxidation could similarly enhance its metabolic stability.[7]
Expected Impact on In Vitro Cytotoxicity
The intrinsic biological activity of a drug, i.e., its ability to interact with its target, is generally not expected to be altered by deuteration. Therefore, the in vitro cytotoxicity (IC50) of a deuterated auristatin is predicted to be comparable to its non-deuterated counterpart when tested in cell-based assays over a defined period. The primary advantage of deuteration is realized in a more complex biological system where metabolism plays a significant role in drug clearance.
Experimental Protocols
To empirically determine the comparative biological activity of deuterated and non-deuterated auristatins, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., SKBR3, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Deuterated and non-deuterated auristatins
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the deuterated and non-deuterated auristatins in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the auristatins).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the MTT or XTT reagent to each well and incubate for a further 2-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value for each compound.
In Vivo Xenograft Studies
These studies are essential to evaluate the anti-tumor efficacy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells for implantation
-
Deuterated and non-deuterated auristatin-ADCs
-
Calipers for tumor measurement
-
Analytical balance for weighing mice
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, non-deuterated ADC, deuterated ADC).
-
Administer the treatments intravenously at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).
-
Plot the tumor growth curves for each group to compare the efficacy of the deuterated and non-deuterated ADCs.
Visualizations
Signaling Pathway of Auristatin-Induced Apoptosis
Caption: Mechanism of action for auristatin-based ADCs.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity comparison.
Logical Relationship of Deuteration and Biological Activity
Caption: Projected impact of deuteration on auristatin activity.
Conclusion and Future Directions
The selective deuteration of auristatins represents a promising strategy to enhance their therapeutic potential as ADC payloads. Based on the fundamental principles of the kinetic isotope effect and the known metabolic pathways of auristatins, particularly the N-demethylation of MMAF, deuteration is projected to improve their metabolic stability and pharmacokinetic profiles. This could lead to enhanced in vivo efficacy and a better safety profile. While the intrinsic in vitro cytotoxicity is expected to remain largely unchanged, the overall therapeutic benefit in a complex biological system could be significant.
Currently, the empirical evidence directly comparing the biological activity of deuterated and non-deuterated auristatins is scarce in the public domain. Further preclinical studies, following the protocols outlined in this guide, are imperative to validate these hypotheses and quantify the potential advantages of deuterated auristatins. Such studies will be crucial in guiding the development of next-generation ADCs with optimized payloads for improved patient outcomes in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Throughput Quantification of Auristatin F in Plasma using Auristatin F-d8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Auristatin F is a potent anti-tubulin agent utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs). The quantification of unconjugated Auristatin F in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies during ADC development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Auristatin F in plasma, employing the stable isotope-labeled compound, Auristatin F-d8, as an internal standard (IS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision.[1][2][3][4]
This method involves a straightforward protein precipitation for sample cleanup, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for Auristatin F quantification.
Signaling Pathway and Mechanism of Action
Auristatin F exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[5] By disrupting microtubule dynamics, Auristatin F leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. In the context of an ADC, the antibody component targets a specific antigen on cancer cells, leading to internalization of the ADC. Once inside the cell, the linker is cleaved, releasing the Auristatin F payload to execute its cytotoxic function.
Caption: Mechanism of action of an Auristatin F-based ADC.
Experimental Workflow
The overall experimental workflow for the quantification of Auristatin F in plasma is depicted below. The process begins with the spiking of the internal standard, this compound, into the plasma samples, followed by protein precipitation. After centrifugation, the supernatant is injected into the LC-MS/MS system for analysis.
Caption: Experimental workflow for Auristatin F quantification.
Protocols
Materials and Reagents
-
Auristatin F (Reference Standard)
-
This compound (Internal Standard)[5]
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Control Plasma (Human, Rat, or other relevant species)
Equipment
-
Liquid Chromatography system (UPLC or HPLC)
-
Tandem Mass Spectrometer
-
Analytical Balance
-
Microcentrifuge
-
Calibrated Pipettes
Preparation of Stock Solutions and Standards
-
Auristatin F Stock Solution (1 mg/mL): Accurately weigh and dissolve Auristatin F in DMSO to a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Working Solutions: Prepare serial dilutions of the Auristatin F stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 10 ng/mL in acetonitrile.
Sample Preparation Protocol
-
Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
To 50 µL of plasma in each tube, add 150 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile).
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 100 ms |
Table 2: MRM Transitions for Auristatin F and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Auristatin F | 732.5 | 686.4 | 25 |
| This compound | 740.5 | 694.4 | 25 |
Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.
Quantitative Data Summary
The performance of the LC-MS/MS method was evaluated for linearity, accuracy, and precision. The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL.
Table 3: Calibration Curve Performance
| Parameter | Result |
| Concentration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coeff. (r²) | > 0.995 |
Table 4: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low | 0.3 | 95 - 105 | < 10 | 93 - 107 | < 12 |
| Medium | 10 | 98 - 102 | < 8 | 97 - 103 | < 9 |
| High | 80 | 97 - 103 | < 7 | 96 - 104 | < 8 |
Conclusion
This application note provides a detailed protocol for the sensitive and accurate quantification of Auristatin F in plasma using this compound as an internal standard. The simple protein precipitation sample preparation and rapid LC-MS/MS analysis make this method suitable for high-throughput bioanalytical studies in support of ADC drug development. The use of a stable isotope-labeled internal standard ensures the reliability and robustness of the results.
References
Application of Auristatin F-d8 in Preclinical Pharmacokinetic (PK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatin F is a potent anti-mitotic agent utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs). Understanding the pharmacokinetic (PK) profile of ADCs and the released payload is critical for predicting their efficacy and safety. Stable isotope-labeled internal standards are essential for the accurate quantification of analytes in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS). Auristatin F-d8, a deuterated analog of Auristatin F (specifically, monomethyl auristatin F or MMAF), serves as an ideal internal standard for the bioanalysis of MMAF in preclinical PK studies. Its near-identical physicochemical properties to MMAF ensure that it mimics the analyte's behavior during sample extraction and ionization, thereby correcting for variability and enhancing the accuracy and precision of the bioanalytical method.
Core Principles of this compound Application
In preclinical PK studies of ADCs carrying an Auristatin F payload, multiple analytes are often measured to build a comprehensive pharmacokinetic profile. These include:
-
Total Antibody: The concentration of all antibody species, conjugated and unconjugated.
-
Antibody-Drug Conjugate (ADC): The concentration of the antibody with the payload still attached.
-
Unconjugated (Free) Payload: The concentration of Auristatin F that has been released from the ADC into circulation.
This compound is specifically used as an internal standard for the quantification of the unconjugated Auristatin F payload in biological samples such as plasma, serum, and tissue homogenates.
Preclinical Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters for monomethyl auristatin F (MMAF) in various preclinical species. These values are representative and can vary depending on the specific ADC construct, dose, and experimental conditions.
Table 1: Pharmacokinetic Parameters of Unconjugated MMAF in Rats
| Parameter | Value | Species | Dosing | Reference |
| Clearance (CL) | 77.33 mL/min/kg | Rat | 5 mg/kg IV | [1] |
| Volume of Distribution (Vd) | High (not specified) | Rat | 5 mg/kg IV | [1] |
| Bioavailability (F) | 0% | Rat | 10 mg/kg PO | [1] |
| Cmax | 8276.76 ng/mL | Rat | 5 mg/kg IV | [1] |
| AUClast | 65661.30 min*ng/mL | Rat | 5 mg/kg IV | [1] |
Table 2: Pharmacokinetic Parameters of an Anti-5T4 ADC with MMAF Payload
| Parameter | Value | Species | Dosing | Reference |
| ADC Clearance (CL) | Lower at higher doses | Mouse | 1, 3, 10 mg/kg IV | [2] |
| ADC Elimination Half-life (t1/2) | Increased with dose (4.2 to 8.7 days) | Monkey | 1, 3, 10 mg/kg IV | [2] |
| Released Payload Exposure (Cmax, AUC) | Increased with ADC dose, formation rate-limited | Mouse, Monkey | 1, 3, 10 mg/kg IV | [2] |
Experimental Protocols
In Vivo Preclinical Pharmacokinetic Study in Mice
This protocol outlines a typical PK study for an ADC with an Auristatin F payload in a mouse xenograft model.
a. Animal Model:
-
Species: Nude mice (nu/nu)
-
Tumor Model: Subcutaneous xenograft of a relevant human cancer cell line.
b. Dosing and Sample Collection:
-
Administer the ADC intravenously (IV) via the tail vein at a predetermined dose (e.g., 5 or 10 mg/kg).
-
Collect blood samples (approximately 50-100 µL) at various time points post-dose (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) via retro-orbital or saphenous vein bleeding.
-
Place blood samples into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.
-
Centrifuge the blood samples at 4°C to separate plasma.
-
At the final time point, euthanize the animals and collect tissues of interest (e.g., tumor, liver, kidney, spleen) for tissue distribution analysis.
-
Store all plasma and tissue samples at -80°C until bioanalysis.
Bioanalytical Method for Unconjugated Auristatin F in Plasma
This protocol describes the quantification of free Auristatin F (MMAF) in plasma using LC-MS/MS with this compound as the internal standard.
a. Materials and Reagents:
-
Auristatin F (MMAF) reference standard
-
This compound (MMAF-d8) internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Control plasma from the same species
b. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
In a microcentrifuge tube, add 20 µL of plasma sample.
-
Add a specific volume of this compound internal standard solution in acetonitrile to each sample to achieve a final concentration within the linear range of the assay.
-
Add a volume of acetonitrile (typically 3-4 times the plasma volume) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of MMAF from matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Auristatin F (MMAF): Monitor the specific precursor to product ion transition (e.g., m/z 732.5 -> 700.5).[3]
-
This compound (MMAF-d8): Monitor the corresponding deuterated precursor to product ion transition.
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of MMAF to MMAF-d8 against the concentration of the calibration standards.
-
Determine the concentration of MMAF in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Mechanism of Action of an Auristatin-based ADC
Caption: Mechanism of action of an Auristatin-based Antibody-Drug Conjugate.
Experimental Workflow for Preclinical PK Study
Caption: General workflow for a preclinical pharmacokinetic study of an ADC payload.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. A critical step in the preclinical development of ADCs is the robust evaluation of their cytotoxic potential in vitro.[1][2][3][4] This document provides detailed protocols for assessing ADC-mediated cytotoxicity using two common colorimetric assays: the MTT and XTT assays.
These assays measure cell viability by quantifying the metabolic activity of living cells.[2] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[5] The intensity of the color produced is directly proportional to the number of viable cells. While both assays operate on a similar principle, they differ in the properties of the formazan product. The MTT assay produces a water-insoluble purple formazan that requires a solubilization step, whereas the XTT assay yields a water-soluble orange formazan, simplifying the procedure.[6][7]
These protocols are designed to guide researchers in generating reliable and reproducible data for ADC candidate selection and characterization.
I. Core Principles of MTT and XTT Assays
The fundamental principle of both assays lies in the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells. This reduction only occurs in viable cells, making the resulting colorimetric signal a proxy for cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow tetrazolium salt is reduced to an insoluble purple formazan crystal within the cell. A solubilization agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, is required to dissolve these crystals before absorbance can be measured.[5]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): In contrast to MTT, XTT is reduced to a water-soluble orange formazan product.[6][8][9] This eliminates the need for a solubilization step, making the XTT assay generally faster and less prone to errors associated with incomplete formazan dissolution.[6] The reduction of XTT often requires an intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (PMS), to enhance the efficiency of the reaction.
II. Experimental Workflow Overview
The general workflow for an ADC cytotoxicity assay using either MTT or XTT is outlined below. This process involves cell seeding, treatment with the ADC, incubation, addition of the respective reagent, and measurement of absorbance.
Caption: General workflow for ADC in vitro cytotoxicity assays.
III. Detailed Experimental Protocols
A. Materials and Reagents
-
Cell Lines:
-
Antigen-positive (target) cell line (e.g., BT-474 for HER2-targeting ADCs).
-
Antigen-negative (control) cell line (e.g., MCF-7 for HER2-targeting ADCs).[10]
-
-
Culture Medium: Appropriate complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Antibody-Drug Conjugate (ADC): Stock solution of known concentration.
-
Control Articles:
-
Unconjugated antibody.
-
Free cytotoxic payload.
-
Isotype control ADC (non-targeting antibody conjugated to the same payload).
-
-
Assay Reagents:
-
Equipment and Consumables:
-
Sterile, flat-bottom 96-well cell culture plates.
-
Multichannel pipette.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at the required wavelengths.
-
Biosafety cabinet.
-
B. Protocol 1: MTT Assay
-
Cell Seeding: a. Harvest and count cells, ensuring viability is >95%. b. Dilute cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL (this may require optimization based on cell line doubling time).[12] c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Include "cells only" (untreated) and "medium only" (blank) control wells. e. Incubate the plate for 12-24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
ADC Treatment: a. Prepare serial dilutions of the ADC and control articles (unconjugated antibody, free payload) in complete culture medium at 2x the final desired concentration. b. Carefully remove the medium from the wells and add 100 µL of the appropriate ADC or control dilution to each well. c. Incubate the plate for a period relevant to the payload's mechanism of action, typically 72 to 120 hours.[2][11]
-
MTT Addition and Incubation: a. After the treatment incubation, carefully add 20 µL of 5 mg/mL MTT solution to each well.[2] b. Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the MTT to formazan crystals.[5]
-
Formazan Solubilization: a. For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.[5] For suspension cells, centrifuge the plate and then aspirate the supernatant. b. Add 150 µL of solubilization solution (e.g., DMSO) to each well.[5] c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
C. Protocol 2: XTT Assay
-
Cell Seeding and ADC Treatment: a. Follow steps 1 and 2 from the MTT protocol.
-
XTT Reagent Preparation and Addition: a. Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[8][13] A typical ratio is 1 mL of electron coupling reagent to 5-6 mL of XTT reagent.[13] b. Add 50 µL of the freshly prepared XTT working solution to each well.[8]
-
Incubation: a. Incubate the plate for 2-4 hours at 37°C, 5% CO₂.[13] The incubation time may need optimization depending on the cell type and density.
-
Absorbance Measurement: a. Gently shake the plate to ensure a homogenous distribution of the color. b. Read the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm is typically used to correct for non-specific background readings.[13]
IV. Data Presentation and Analysis
A. Data Processing
-
Background Subtraction: Subtract the average absorbance of the "medium only" (blank) wells from all other wells.
-
Normalization: Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100
B. Data Tables
Summarize the processed data in a clear, tabular format. This allows for easy comparison of the cytotoxic activity of the ADC against different cell lines and controls.
Table 1: Cytotoxicity of a HER2-Targeting ADC on Antigen-Positive (BT-474) and Antigen-Negative (MCF-7) Cells.
| Concentration (ng/mL) | % Viability (BT-474, HER2+) | % Viability (MCF-7, HER2-) |
| 1000 | 5.2 ± 1.1 | 92.5 ± 4.3 |
| 333 | 8.9 ± 1.5 | 95.1 ± 3.8 |
| 111 | 25.6 ± 2.8 | 98.2 ± 2.9 |
| 37 | 48.9 ± 3.5 | 101.1 ± 3.1 |
| 12.3 | 75.4 ± 4.1 | 100.5 ± 2.5 |
| 4.1 | 91.2 ± 3.9 | 99.8 ± 3.0 |
| 1.37 | 98.7 ± 2.7 | 102.3 ± 2.8 |
| 0 (Untreated) | 100 ± 3.2 | 100 ± 3.5 |
Table 2: IC₅₀ Values for ADC and Control Articles.
| Compound | IC₅₀ on BT-474 (ng/mL) | IC₅₀ on MCF-7 (ng/mL) |
| HER2-ADC | 40.5 | > 1000 |
| Isotype Control ADC | > 1000 | > 1000 |
| Unconjugated Antibody | No effect | No effect |
| Free Payload | 5.8 | 6.2 |
C. IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a key metric for ADC potency. It is determined by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic (4PL) curve.
Caption: Determining the IC50 from a dose-response curve.
V. Troubleshooting and Considerations
-
Edge Effects: The outermost wells of a 96-well plate can be prone to evaporation, leading to inconsistent results. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.[3]
-
Interference from Compounds: Test compounds may interfere with the tetrazolium reduction reaction. It is important to run controls of the compound in medium without cells to check for direct reduction of MTT or XTT.
-
Cell Density: The optimal cell seeding density is crucial. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a plateau in the signal.[3][14]
-
Incubation Times: The incubation time with the ADC should be sufficient to observe the cytotoxic effect of the payload, which can vary (e.g., tubulin inhibitors may require longer incubation times of 72-96 hours).[11] The incubation time with the MTT/XTT reagent should be optimized to ensure a robust signal without reaching saturation.
-
MTT vs. XTT: The choice between MTT and XTT depends on the specific experimental needs. XTT offers a simpler, faster protocol without a solubilization step, which can reduce variability.[6] However, MTT is a well-established and cost-effective method.[5] In some cases, results between the two assays can be inconsistent, potentially due to different enzymatic pathways involved in their reduction.[15]
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
Use of Auristatin F-d8 in absorption, distribution, metabolism, and excretion (ADME) studies
Introduction
Auristatin F is a potent anti-mitotic agent used as a payload in antibody-drug conjugates (ADCs). Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical for the development of safe and effective ADC therapeutics. Auristatin F-d8, a stable isotope-labeled derivative of Auristatin F, serves as an essential internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. Its use ensures accurate and precise quantification of Auristatin F in complex biological matrices, compensating for variability during sample processing and analysis.[1][2][3][4][5]
These application notes provide an overview of the use of this compound in ADME studies of Auristatin F, including detailed protocols for key experiments and data presentation.
Bioanalytical Method Validation using this compound
The quantification of Auristatin F (MMAF) in biological samples is typically achieved using a validated LC-MS/MS method.[6][7] this compound is the ideal internal standard due to its similar physicochemical properties and co-elution with the analyte, which helps to correct for matrix effects and variations in extraction recovery and instrument response.[4][5]
Experimental Protocol: Quantification of Auristatin F in Rat Plasma
This protocol is adapted from studies on MMAF bioanalysis.[7][8]
1. Preparation of Standards and Quality Controls (QCs):
- Prepare stock solutions of Auristatin F and this compound in a suitable organic solvent (e.g., DMSO or methanol).
- Prepare calibration standards by spiking blank rat plasma with Auristatin F to achieve a concentration range of approximately 3 to 2200 ng/mL.[7][8]
- Prepare QC samples at low, medium, and high concentrations within the calibration range.
2. Sample Preparation (Protein Precipitation):
- To 20 µL of plasma sample (standard, QC, or study sample), add 4 µL of the this compound internal standard working solution.
- Add a protein precipitation agent, such as four volumes of acetonitrile.[2]
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the samples at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the precipitated proteins.[7]
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography:
- Use a suitable C18 analytical column (e.g., Kinetex XB-C18, 2.1 × 50 mm).[7]
- Employ a gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]
- Set a flow rate of 0.4 mL/min.[7]
- Mass Spectrometry:
- Use a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) operating in positive ion mode.[6][7]
- Monitor the specific precursor-to-product ion transitions for Auristatin F and this compound using multiple reaction monitoring (MRM). For MMAF, a transition of m/z 732.5 -> m/z 700.5 has been reported.[7]
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of Auristatin F to this compound against the nominal concentration of the calibration standards.
- Use a weighted linear regression model to fit the calibration curve.
- Determine the concentration of Auristatin F in the QC and study samples from the calibration curve.
Diagram: Bioanalytical Workflow for Auristatin F Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Auristatin F-d8
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Auristatin F-d8 in a biological matrix. Auristatin F is a potent anti-mitotic agent used as a payload in antibody-drug conjugates (ADCs). The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification by correcting for matrix effects and variations in sample processing. This document provides optimized parameters for chromatography and mass spectrometry, along with a detailed experimental protocol to guide researchers in achieving reliable and reproducible results.
Introduction
Auristatin F is a synthetic analog of the natural product dolastatin 10 and functions as a powerful inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] It is a key component of several ADCs currently in development and clinical trials. The accurate measurement of ADC payloads in biological samples is essential for pharmacokinetic (PK) and metabolism studies.[3][4][5] Due to its complex structure and low concentrations in biological matrices, a highly selective and sensitive analytical method is required. LC-MS/MS offers the necessary specificity and sensitivity for this purpose. This protocol focuses on the use of this compound as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy in quantification.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.[6][7]
Protocol:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Auristatin F).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Liquid Chromatography
A reversed-phase ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 (arbitrary units) |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound and Auristatin F (Internal Standard)
The molecular weight of Auristatin F is 731.98 Da.[3] The protonated molecule [M+H]⁺ is observed at m/z 732.5.[3][4] For this compound, the expected mass would be approximately 740 Da, leading to a protonated molecule [M+H]⁺ at m/z 740.5. The primary fragmentation of Auristatin F involves the loss of methanol (CH₃OH), resulting in a product ion at m/z 700.5.[3][4] A similar neutral loss is expected for the deuterated analog.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| This compound | 740.5 | 708.5 | 100 | 36 |
| Auristatin F | 732.5 | 700.5 | 100 | 36 |
| Auristatin F (Qualifier) | 732.5 | 520.3 | 100 | 45 |
Note: The Declustering Potential and Collision Energy values are starting points based on published data for Auristatin F and should be optimized for the specific instrument being used.[3]
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of this compound.
References
- 1. qps.com [qps.com]
- 2. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Achieving a Higher Drug-to-Antibody Ratio (DAR) for Auristatin ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming for a higher drug-to-antibody ratio (DAR) with auristatin-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: We are trying to increase the DAR of our MMAE-ADC to enhance potency, but we are observing significant aggregation and precipitation. What is causing this?
A1: This is a common issue when working with hydrophobic auristatin payloads like monomethyl auristatin E (MMAE). The increased hydrophobicity of the ADC at a higher DAR leads to intermolecular hydrophobic interactions, causing the ADCs to aggregate and potentially precipitate out of solution. This aggregation can negatively impact the ADC's stability, pharmacokinetics, and efficacy, while also increasing its immunogenicity.[1][2][3]
Q2: How does a higher DAR with a hydrophobic payload like MMAE affect the in vivo performance of the ADC?
A2: High DAR ADCs with hydrophobic payloads often exhibit accelerated plasma clearance.[3][4] This rapid clearance reduces the exposure of the tumor to the ADC, which can diminish its in vivo anti-tumor activity.[3][4] Therefore, simply increasing the DAR does not always translate to better in vivo efficacy and can lead to a narrower therapeutic window.[4]
Q3: What are the main strategies to achieve a high DAR (e.g., DAR 8) while minimizing the associated problems?
A3: The primary strategies focus on mitigating the hydrophobicity of the ADC. This can be achieved through:
-
Utilizing Hydrophilic Auristatin Payloads: Modifying the auristatin payload to be more hydrophilic is a very effective approach. A prime example is the use of auristatin glycosides like MMAU (a β-D-glucuronide derivative of MMAE), which have been shown to reduce aggregation and enable the creation of stable, homogeneous DAR 8 ADCs.[3][5][6]
-
Incorporating Hydrophilic Linkers: The linker connecting the drug to the antibody can be engineered to be more hydrophilic. This can effectively "mask" the hydrophobicity of the payload. Common strategies include the use of polyethylene glycol (PEG) spacers or other hydrophilic moieties within the linker structure.[4][7][8][9]
-
Optimizing Linker Chemistry: The choice of peptide linkers can also influence hydrophobicity. For instance, replacing the commonly used Valine-Citrulline (Val-Cit) linker with a more hydrophilic Valine-Alanine (Val-Ala) linker has been shown to reduce aggregation, especially with lipophilic payloads, allowing for a higher DAR with less aggregation.[4][10]
Q4: Can site-specific conjugation methods help in achieving a higher DAR?
A4: Yes, site-specific conjugation methods are highly beneficial. They allow for the production of homogeneous ADCs with a precisely controlled DAR. By conjugating the drug to specific, engineered sites on the antibody (e.g., engineered cysteines), you can avoid the heterogeneity seen with traditional cysteine or lysine conjugation. This homogeneity can lead to improved pharmacokinetics and a wider therapeutic window. While first-generation site-specific methods were often limited to lower DARs, newer strategies involving branched linkers are enabling the production of site-specific ADCs with DARs of 4, 6, or 8.
Troubleshooting Guides
Issue 1: ADC Aggregation During or After Conjugation
| Potential Cause | Troubleshooting/Mitigation Strategy |
| High Payload Hydrophobicity | - Switch to a more hydrophilic auristatin derivative: Consider using payloads like MMAU instead of MMAE. Novel hydrophilic auristatins have been shown to enable the synthesis of high-DAR ADCs that are resistant to aggregation.[5][11] - Incorporate a hydrophilic linker: Use linkers containing PEG chains or other hydrophilic groups to offset the payload's hydrophobicity.[4][8][9] |
| Unfavorable Buffer Conditions | - Optimize pH: Avoid conjugating at a pH that is close to the antibody's isoelectric point, as this is where solubility is at its minimum.[1] - Optimize Salt Concentration: Both excessively low and high salt concentrations can promote aggregation.[1] Screen different buffer conditions to find the optimal formulation for your specific ADC. |
| Presence of Organic Solvents | - Minimize Solvent Concentration: Organic solvents are often required to dissolve the hydrophobic payload-linker, but they can also promote antibody aggregation.[1] Use the minimum amount of solvent necessary for solubilization. - Immobilize the Antibody: A highly effective method to prevent aggregation is to immobilize the antibody on a solid support (e.g., a resin) during the conjugation process. This physically separates the antibody molecules, preventing them from aggregating while in the presence of unfavorable solvents or buffer conditions.[1][12] |
| Storage Instability | - Use Stabilizing Buffers: For long-term storage, use specially formulated ADC-stabilizing buffers. These buffers contain excipients that prevent hydrophobic interactions and aggregation.[13] - Lyophilization: Lyophilizing the ADC in a stabilizing buffer can be an effective strategy for long-term storage. The lyophilized powder can then be reconstituted when needed.[13] |
Issue 2: Rapid In Vivo Clearance of High DAR ADCs
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Increased Hydrophobicity | - Incorporate PEGylated Linkers: The addition of PEG chains to the linker has been shown to slow the clearance of high DAR ADCs. There is often a threshold effect, where a certain PEG length (e.g., PEG8) is sufficient to minimize clearance, with longer chains providing no additional benefit.[7] - Optimize PEG Linker Architecture: The configuration of the PEG within the linker matters. Pendant or branched PEG configurations can sometimes offer better stability and pharmacokinetic profiles compared to linear PEG chains.[14] |
| Linker Instability | - Use Stabilized Maleimides: To prevent premature deconjugation of the payload in vivo, which can affect pharmacokinetics, consider using linkers with self-stabilizing maleimides. |
| High DAR Itself | - Empirical Optimization of DAR: While the goal may be a higher DAR, it's crucial to empirically determine the optimal DAR for your specific antibody, target, and payload combination. In some cases, a DAR of 4 may offer a better overall therapeutic index than a DAR of 8 due to a balance of potency and pharmacokinetics. |
Quantitative Data Summary
Table 1: Impact of Payload and Linker on ADC Aggregation
| ADC Construct | DAR | % Aggregation | Reference |
| MMAE-ADC with Val-Cit Linker | ~7 | Increased to 1.80% | [4] |
| MMAE-ADC with Val-Ala Linker | ~7 | No obvious increase in dimeric peak | [4] |
| Hydrophilic Auristatin ADC | 2 - 8 | No significant increase in soluble aggregate as DAR increased | [11] |
Table 2: Effect of PEG Linker Length on ADC Plasma Clearance
| ADC Construct | PEG Length (ethylene oxide units) | Clearance Profile | Reference |
| Glucuronide-MMAE ADC | 0 | Accelerated Clearance | [7] |
| Glucuronide-MMAE ADC | < 8 | Faster Clearance | [7] |
| Glucuronide-MMAE ADC | ≥ 8 | Slower Clearance (Threshold Effect) | [7] |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation to Achieve High DAR (e.g., DAR 8)
This protocol is a general guideline for conjugating a maleimide-containing auristatin-linker to the interchain cysteine residues of an IgG1 antibody to achieve a high DAR.
1. Antibody Preparation:
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Adjust the antibody concentration to 5-10 mg/mL.
2. Reduction of Interchain Disulfide Bonds:
-
To achieve a DAR of 8, all four interchain disulfide bonds must be reduced to yield eight reactive thiol groups.
-
Warm the antibody solution to 37°C.
-
Add a molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP). A 10-20 fold molar excess of TCEP over the antibody is a common starting point.
-
Incubate at 37°C for 1-2 hours to ensure complete reduction of the interchain disulfides.
3. Conjugation Reaction:
-
Prepare the auristatin-linker payload by dissolving it in an appropriate organic solvent (e.g., DMSO) at a high concentration.
-
Add the dissolved payload-linker to the reduced antibody solution. A slight molar excess of the payload-linker over the available thiol groups (e.g., 1.1 equivalents per thiol) is typically used.
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours. The reaction should be protected from light.
4. Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
Purify the resulting ADC from excess payload-linker and other reaction components. This is typically done using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
5. Characterization:
-
Determine the final protein concentration (e.g., by UV-Vis at 280 nm).
-
Determine the average DAR and drug distribution using methods like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC).
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is the standard method for analyzing the DAR and drug load distribution of cysteine-conjugated ADCs under native conditions.
1. HPLC System and Column:
-
System: A biocompatible HPLC or UHPLC system is required.
-
Column: A HIC column with a hydrophobic stationary phase, such as Butyl-NPR, is commonly used.
2. Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate with 25 mM Sodium Phosphate, pH 6.95-7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.95-7.0, often containing a small amount of organic modifier (e.g., 10-25% Isopropyl Alcohol or Acetonitrile) to elute highly hydrophobic, high-DAR species.[15][16][17]
3. Chromatographic Method:
-
Equilibration: Equilibrate the column with 100% Mobile Phase A.
-
Injection: Inject 10-20 µg of the ADC sample.
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 15-30 minutes.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
4. Data Analysis:
-
The different DAR species will elute based on their hydrophobicity, with the unconjugated antibody (DAR 0) eluting first, followed by DAR 2, DAR 4, DAR 6, and DAR 8.
-
Integrate the peak areas for each DAR species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each species) * (DAR of that species)] / (Total Peak Area)
Visualizations
Caption: Workflow for ADC synthesis and DAR analysis.
Caption: The relationship between high DAR challenges and solutions.
References
- 1. pharmtech.com [pharmtech.com]
- 2. adcreview.com [adcreview.com]
- 3. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. agilent.com [agilent.com]
Navigating LC-MS/MS Calibration for Auristatin F: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with LC-MS/MS calibration curves for the quantification of Auristatin F (MMAF). The following sections offer detailed insights into common issues, from matrix effects to non-linearity, and provide structured experimental protocols to ensure robust and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Calibration Curve & Linearity
Q1: My calibration curve for Auristatin F is consistently non-linear. What are the common causes and how can I address this?
A1: Non-linearity in LC-MS/MS calibration curves is a frequent observation, especially over a wide dynamic range. Several factors can contribute to this:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Auristatin F, leading to a non-proportional response.
-
Ionization Saturation: At high concentrations, the electrospray ionization (ESI) source can become saturated, leading to a plateau in the signal response.
-
Detector Saturation: The mass spectrometer detector can become saturated at high analyte concentrations.
-
Analyte Properties: Auristatin F, being a hydrophobic peptide-like molecule, can form dimers or multimers at higher concentrations, which may have different ionization efficiencies.
-
Isotopic Overlap: At higher concentrations, the isotopic peaks of the analyte may contribute to the signal of the internal standard if they are not sufficiently resolved.
Troubleshooting Steps:
-
Regression Model: A common practice for Auristatin F and its derivatives is to use a quadratic regression model (weighted 1/x² or 1/x) to fit the calibration curve. One validated method for MMAF in rat plasma successfully used a quadratic regression over a concentration range of 3.02 to 2200 ng/mL.[1][2]
-
Dynamic Range Adjustment: If a linear range is required, consider narrowing the concentration range of your calibration standards.
-
Sample Dilution: For samples with high concentrations of Auristatin F, dilution with a suitable matrix can bring the analyte concentration into the linear range of the assay.
-
Optimize Ion Source Parameters: Adjusting ion source parameters such as spray voltage, gas flows, and temperature can sometimes extend the linear dynamic range.
Q2: My calibration curve is not reproducible between runs. What could be the cause?
A2: Poor reproducibility of calibration curves can stem from several sources:
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples can lead to inconsistent results. Ensure that sample preparation steps are performed consistently and accurately.
-
Internal Standard (IS) Issues: An inappropriate or unstable internal standard can lead to poor reproducibility. A stable isotope-labeled (SIL) version of Auristatin F is the ideal internal standard as it co-elutes and experiences similar matrix effects.
-
Instrument Instability: Fluctuations in the LC-MS/MS system's performance, such as unstable spray in the ion source or temperature variations, can cause signal drift.
-
Analyte Instability: Auristatin F may be unstable in the biological matrix or during sample processing. It is crucial to assess its stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).[1][3]
Troubleshooting Workflow for Non-Reproducible Calibration Curves
References
- 1. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Auristatin-Based ADCs Through Payload Modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the therapeutic index of auristatin-based Antibody-Drug Conjugates (ADCs) through payload modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for modifying auristatin payloads in ADCs?
The primary goal of modifying auristatin payloads, such as the widely used monomethyl auristatin E (MMAE), is to improve the therapeutic index of the ADC.[1][2] This is achieved by enhancing its efficacy against tumor cells while minimizing toxicity to healthy tissues.[1][2] Key areas of improvement targeted by payload modification include reducing hydrophobicity, overcoming drug resistance, and modulating bystander activity.
Q2: How does the hydrophobicity of the auristatin payload impact ADC performance?
The hydrophobic nature of many auristatin payloads can lead to several challenges.[3][4] Increased hydrophobicity is associated with a greater tendency for the ADC to aggregate, which can lead to faster clearance from circulation and reduced efficacy.[5][6] Hydrophobic payloads can also contribute to off-target toxicity.[] By increasing the hydrophilicity of the auristatin derivative, researchers can often synthesize ADCs with higher drug-to-antibody ratios (DAR) that are more resistant to aggregation and exhibit improved pharmacokinetic profiles.[5][6][8]
Q3: What are the main strategies for modifying the auristatin backbone to improve its properties?
Modifications to the auristatin backbone are typically focused on its different subunits:
-
P1 (N-terminus) and P5 (C-terminus): These are the most commonly modified positions.[5][9] Modifications at these sites can introduce hydrophilic moieties or alter the payload's cell permeability and bystander effect.[5][10]
-
Central Subunits (P2-P3-P4): Alterations in this central peptide section can also be used to modulate the activity and hydrophilic character of the auristatin.[5][9]
Q4: What is the "bystander effect" and how can it be modulated through payload modification?
The bystander effect refers to the ability of a payload, once released from the ADC within a target cancer cell, to diffuse out and kill neighboring antigen-negative cancer cells.[11] This is particularly important for treating heterogeneous tumors. The cell permeability of the payload is a key determinant of the bystander effect. For instance, MMAE is cell-permeable and exhibits a potent bystander effect, while the charged C-terminal carboxyl group of monomethyl auristatin F (MMAF) limits its cell permeability and bystander activity.[11][12] Payload modification can therefore be used to fine-tune this activity to balance efficacy and potential off-target toxicity.[10]
Q5: What are some examples of novel hydrophilic auristatin derivatives?
Several novel hydrophilic auristatin derivatives have been developed to address the limitations of traditional payloads. One notable example is monomethyl auristatin β-D-glucuronide (MMAU), a glycoside derivative of MMAE.[8] The addition of the glucuronide moiety increases the hydrophilicity, allowing for the creation of homogeneous ADCs with a high DAR (e.g., 8) and reduced aggregation.[2][8] Another example is MMAPYE, which also demonstrates how increasing payload hydrophilicity can mitigate aggregation issues.
Troubleshooting Guides
Issue 1: ADC Aggregation During Formulation and Storage
Symptoms:
-
Visible precipitation or turbidity in the ADC solution.
-
Increase in high molecular weight species observed by Size Exclusion Chromatography (SEC).
-
Inconsistent results in in vitro or in vivo experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| High Payload Hydrophobicity | Synthesize and conjugate a more hydrophilic auristatin derivative (e.g., MMAU, MMAPYE).[5][6][8] | Increasing the hydrophilicity of the payload can significantly reduce the propensity of the ADC to aggregate, especially at higher DARs.[5][6] |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower average DAR. | Higher DARs, particularly with hydrophobic payloads, increase the likelihood of aggregation.[13][14] |
| Suboptimal Formulation Buffer | Screen different buffer conditions (pH, excipients) to identify a formulation that enhances ADC stability. | The formulation environment plays a critical role in maintaining the conformational stability of the ADC. |
| Frequent Freeze-Thaw Cycles | Aliquot the ADC into single-use volumes to avoid repeated freezing and thawing.[14] | Physical stress from freeze-thaw cycles can induce protein aggregation.[14] |
Issue 2: High Off-Target Toxicity in Preclinical Models
Symptoms:
-
Significant weight loss or other signs of morbidity in animal models at doses required for efficacy.
-
Toxicity observed in non-tumor bearing organs.
-
Common toxicities include neutropenia, peripheral neuropathy, and anemia.[14][15]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Premature Payload Release | Utilize a more stable linker technology. | Unstable linkers can release the potent auristatin payload into systemic circulation, leading to off-target toxicity.[][16] |
| Hydrophobic Nature of the Payload | Employ a more hydrophilic auristatin derivative. | Hydrophilic payloads may have a more favorable biodistribution and lower non-specific uptake by healthy tissues.[2] |
| Potent Bystander Effect | Modify the payload to reduce its cell permeability (e.g., similar to MMAF).[10][11] | A highly permeable payload can diffuse out of the tumor microenvironment and affect nearby healthy cells. |
| On-Target, Off-Tumor Toxicity | Select a target antigen with more restricted expression on healthy tissues. | If the target antigen is expressed on normal cells, the ADC can cause toxicity in those tissues.[][17] |
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR)
Symptoms:
-
High batch-to-batch variability in the average DAR determined by analytical methods.
-
Heterogeneous drug load distribution observed by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Conjugation Chemistry | Optimize conjugation reaction parameters (e.g., reducing agent concentration for cysteine conjugation, reaction time, temperature). | Precise control over the conjugation reaction is essential for achieving a consistent DAR. |
| Antibody Heterogeneity | Characterize the starting monoclonal antibody for post-translational modifications that may interfere with conjugation. | Modifications such as glycosylation can impact the accessibility of conjugation sites. |
| Inaccurate DAR Measurement | Employ orthogonal analytical methods for DAR determination (e.g., HIC, RP-HPLC, UV-Vis spectrophotometry, and intact MS).[][] | Different methods have distinct advantages and potential interferences; using multiple techniques provides a more accurate assessment. |
| Instability of the Linker-Payload | Assess the stability of the ADC in relevant biological matrices (e.g., plasma) over time.[20][21] | Deconjugation can occur post-purification, leading to a decrease in the measured DAR.[20][22] |
Data Presentation
Table 1: Comparison of Auristatin Derivatives
| Payload | Key Feature | Cell Permeability | Bystander Effect | Tendency for Aggregation | Primary Application |
| MMAE | Cell-permeable | High | Potent | High (especially at high DAR) | Heterogeneous tumors |
| MMAF | Charged C-terminus | Low | Limited | Lower than MMAE | Tumors with homogeneous antigen expression |
| MMAU | Glucuronide conjugate | Low (as prodrug) | Restored after cleavage | Low | High DAR ADCs |
| MMAPYE | Contains heterocycles | Not specified | Not specified | Low | High DAR ADCs |
Table 2: Analytical Techniques for ADC Characterization
| Technique | Parameter Measured | Principle | Considerations |
| Size Exclusion Chromatography (SEC) | Aggregation, Fragmentation | Separates molecules based on size. | Essential for assessing the physical stability of the ADC. |
| Hydrophobic Interaction Chromatography (HIC) | Drug Load Distribution, Average DAR | Separates molecules based on hydrophobicity. | Provides a profile of different drug-loaded species. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Average DAR (after deglycosylation and reduction) | Separates antibody light and heavy chains based on hydrophobicity. | Can quantify drug loading on each chain. |
| Intact Mass Spectrometry (MS) | Average DAR, Drug Load Distribution | Measures the mass of the intact ADC and its subunits. | Provides precise mass information for different species. |
| UV-Vis Spectrophotometry | Average DAR | Measures absorbance at wavelengths specific to the antibody and the payload.[] | A simpler, but potentially less accurate, method for determining average DAR.[] |
Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation: HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Procedure: a. Equilibrate the column with 100% Mobile Phase A. b. Inject 10-20 µg of the ADC sample. c. Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes. d. Monitor the absorbance at 280 nm.
-
Data Analysis: a. Integrate the peak areas for each species (DAR 0, 2, 4, 6, 8). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Area of each peak × DAR of that peak) / Σ(% Area of all peaks)
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Culture: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Dilution: Prepare a serial dilution of the ADC and the unconjugated payload in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the diluted ADC or payload. Include an untreated control.
-
Incubation: Incubate the cells for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: a. Add a cell viability reagent (e.g., CellTiter-Glo®, MTS). b. Incubate according to the manufacturer's instructions. c. Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: a. Normalize the data to the untreated control. b. Plot the cell viability against the logarithm of the ADC concentration. c. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.
Visualizations
Caption: Mechanism of action of an auristatin-based ADC.
Caption: Troubleshooting workflow for high off-target toxicity.
Caption: Logical relationship for DAR and payload optimization.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. adcreview.com [adcreview.com]
- 3. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 6. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. blog.crownbio.com [blog.crownbio.com]
- 20. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. hpst.cz [hpst.cz]
Validation & Comparative
Navigating Precision: A Comparative Guide to LC-MS/MS Methods for Monomethyl Auristatin F (MMAF) Quantification
A deep dive into the validation of LC-MS/MS methods for the potent antibody-drug conjugate payload, Monomethyl Auristatin F (MMAF), reveals the critical role of internal standard selection in achieving accurate and reliable bioanalysis. This guide provides a comprehensive comparison of methodologies, with a special focus on the use of the stable isotope-labeled internal standard, Auristatin F-d8, against other alternatives, supported by experimental data from recent studies.
For researchers, scientists, and professionals in drug development, the precise quantification of cytotoxic payloads like MMAF in complex biological matrices is paramount for understanding pharmacokinetics, metabolism, and overall efficacy of antibody-drug conjugates (ADCs). The choice of an internal standard is a pivotal decision in the development of robust LC-MS/MS assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variability and ensuring data integrity.
The Gold Standard: this compound as a Stable Isotope-Labeled Internal Standard
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3] this compound, a deuterated form of Auristatin F, is an analogue of MMAF and serves as an excellent internal standard for its quantification.[4] Its key advantage lies in its near-identical physicochemical properties to MMAF, ensuring it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This leads to more accurate and precise quantification over a wide dynamic range. While specific validation data using this compound was not found in a single comprehensive study, its properties as a SIL-IS make it the theoretically optimal choice.
Alternative Approaches: A Look at Other Internal Standards
In practice, other types of internal standards are also employed, often due to the cost or commercial availability of a specific SIL-IS. A recent study by Li et al. (2024) utilized a generic internal standard, Nicotinamide D4, for the simultaneous quantification of six ADC payloads, including MMAF.[5] While this approach offers high-throughput capabilities, the significant structural and chemical differences between the analyte and the internal standard can lead to variations in extraction recovery and ionization response, potentially compromising accuracy.
Another approach involves using a structurally similar but unlabeled compound, known as an analog internal standard. While generally more effective than a generic standard, it may not perfectly mimic the analyte's behavior, especially if their ionization efficiencies differ.
Head-to-Head: Methodological Comparison
To illustrate the practical differences, this guide compares a detailed LC-MS/MS method for MMAF quantification from a study by Park et al. (2019) with the high-throughput method by Li et al. (2024). While the Park et al. study did not explicitly use an internal standard in their publication, its detailed protocol for MMAF analysis provides a strong foundation for a method that would be significantly enhanced by the inclusion of this compound.
Experimental Protocols
Method 1: Adapted from Park et al. (2019) with this compound
This method is optimized for the specific and sensitive quantification of MMAF in plasma.
-
Sample Preparation: Protein precipitation is employed for its simplicity and effectiveness.[6] To 20 µL of plasma, 100 µL of acetonitrile containing this compound is added. The mixture is vortexed and centrifuged, and the supernatant is diluted with water before injection.[7]
-
LC-MS/MS Conditions: A liquid chromatography-quadrupole-time-of-flight mass spectrometer (LC-TOF-MS/MS) is used in positive ion mode.[6][8][9] The parent ion of MMAF ([M+H]⁺) is m/z 732.5, and the most abundant product ion is m/z 700.5, corresponding to a loss of CH₃OH.[6][8]
Method 2: High-Throughput Approach (Li et al., 2024)
This method is designed for the simultaneous quantification of multiple ADC payloads.
-
Sample Preparation: A simple extraction with a methanol-ethanol mixture is performed on a small sample volume (5 µL) of serum. Nicotinamide D4 is used as the internal standard.[5]
-
LC-MS/MS Conditions: A fast liquid chromatography tandem mass spectrometry (LC-MS/MS) analysis with a short chromatographic run of 11 minutes is utilized.[5]
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters of the two methods, highlighting the performance differences.
| Parameter | Method 1 (Adapted from Park et al., 2019) | Method 2 (Li et al., 2024) |
| Internal Standard | This compound (SIL-IS, proposed) | Nicotinamide D4 (Generic IS) |
| Lower Limit of Quantification (LLOQ) | 3.02 ng/mL (in rat plasma)[6][8][9] | 0.04 nM (in mouse serum)[5] |
| Linearity Range | 3.02 - 2200 ng/mL[7][8][9] | 0.04 - 100 nM[5] |
| Sample Volume | 20 µL[7] | 5 µL[5] |
| Sample Preparation | Protein Precipitation with Acetonitrile[6][7] | Methanol-Ethanol Extraction[5] |
| Instrumentation | LC-TOF-MS/MS[6][8][9] | LC-MS/MS[5] |
The Critical Choice: Internal Standard Comparison
The choice of internal standard directly impacts the quality of the bioanalytical data. The following table outlines the advantages and disadvantages of using a stable isotope-labeled internal standard like this compound versus a generic internal standard.
| Feature | This compound (Stable Isotope-Labeled IS) | Generic Internal Standard (e.g., Nicotinamide D4) |
| Structural Similarity | Nearly identical to MMAF | Structurally and chemically different from MMAF |
| Chromatographic Behavior | Co-elutes with MMAF | Different retention time |
| Ionization Efficiency | Same as MMAF | Different from MMAF |
| Compensation for Matrix Effects | Excellent | Potentially poor and unpredictable |
| Accuracy and Precision | High | May be compromised |
| Cost and Availability | Generally higher cost and less readily available | Lower cost and readily available |
| Suitability for Regulated Bioanalysis | Highly recommended | May not meet stringent regulatory requirements |
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both analytical methods.
References
- 1. Home - Cerilliant [cerilliant.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of MMAF and MMAE Cytotoxicity In Vitro: A Guide for Researchers
A comprehensive analysis of two leading antibody-drug conjugate payloads, Monomethyl Auristatin F (MMAF) and Monomethyl Auristatin E (MMAE), this guide provides a detailed comparison of their in vitro cytotoxicity, supported by experimental data and protocols for researchers in oncology and drug development.
MMAF and MMAE are synthetic analogs of the potent antimitotic agent dolastatin 10, originally isolated from the sea hare Dolabella auricularia.[1][2] Both are highly effective tubulin inhibitors and have become two of the most crucial payloads in the development of Antibody-Drug Conjugates (ADCs).[3][4] ADCs utilize the specificity of a monoclonal antibody to deliver these potent cytotoxic agents directly to cancer cells, thereby increasing efficacy while minimizing systemic toxicity.[]
The primary structural difference between the two lies at the C-terminus: MMAF possesses a charged phenylalanine residue, whereas MMAE is uncharged.[1][3] This seemingly minor variation results in significant differences in their biological activity, particularly concerning cell permeability and bystander killing effects, which are critical considerations in ADC design.
Mechanism of Action: Potent Inhibition of Tubulin Polymerization
Both MMAE and MMAF exert their cytotoxic effects through the same fundamental mechanism of action.[1] As potent antimitotic agents, they disrupt microtubule dynamics within the cell.[4] By binding to tubulin, they inhibit its polymerization into microtubules, which are essential components of the mitotic spindle required for cell division.[3] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and programmed cell death.[4] Their high potency, with IC50 values often in the nanomolar to picomolar range, makes them 100 to 1000 times more powerful than traditional chemotherapeutic agents like doxorubicin.[]
Head-to-Head In Vitro Cytotoxicity Data
The in vitro potency of MMAE and MMAF is highly dependent on whether they are administered as free drugs or as antibody conjugates. As a free drug, the cell-permeable MMAE is significantly more cytotoxic than the poorly permeable MMAF.[6] However, when delivered via an ADC, the cytotoxic potential of MMAF is restored to levels comparable to MMAE-ADCs in antigen-positive cell lines.
| Cell Line | Cancer Type | Compound | IC50 (nmol/L) | Reference |
| NCI-N87 | Gastric Carcinoma | Free MMAE | 0.7 | [6] |
| Free MMAF | 88.3 | [6] | ||
| Pertuzumab-MMAF | 0.07 | [6] | ||
| Trastuzumab-MMAF | 0.09 | [6] | ||
| OE19 | Esophageal Adenocarcinoma | Free MMAE | 1.5 | [6] |
| Free MMAF | 386.3 | [6] | ||
| Pertuzumab-MMAF | 0.16 | [6] | ||
| Trastuzumab-MMAF | 0.18 | [6] | ||
| HCT116 | Colorectal Carcinoma | Free MMAE | 8.8 | [6] |
| (HER2-Negative) | Free MMAF | 8,944 | [6] | |
| SK-BR-3 | Breast Cancer | Free MMAE | 3.27 | [7] |
| BxPC-3 | Pancreatic Cancer | Free MMAE | 0.97 | [2] |
| PSN-1 | Pancreatic Cancer | Free MMAE | 0.99 | [2] |
| Capan-1 | Pancreatic Cancer | Free MMAE | 1.10 | [2] |
| Panc-1 | Pancreatic Cancer | Free MMAE | 1.16 | [2] |
Table 1: Comparative in vitro cytotoxicity (IC50) of free and conjugated MMAE and MMAF in various cancer cell lines.
Key Differences in Cytotoxic Profile
Cell Permeability and the Bystander Effect
The most critical difference influencing the cytotoxic profile of MMAE and MMAF is cell membrane permeability.
-
MMAE: Being uncharged and more lipophilic, MMAE readily crosses cell membranes.[8] This high permeability allows it to diffuse out of the target cancer cell after being released from the ADC and kill adjacent, neighboring cells, even if they do not express the target antigen. This phenomenon is known as the "bystander effect".[9] This can be advantageous in treating heterogeneous tumors where not all cells express the target antigen.
-
MMAF: The negatively charged C-terminal phenylalanine of MMAF significantly impairs its ability to cross the cell membrane.[1] Consequently, as a free drug, its cytotoxic activity is attenuated due to inefficient intracellular access.[10] When released from an ADC within a target cell, it largely remains trapped, leading to a diminished bystander effect.[6][8] This property can be beneficial for reducing off-target toxicity to healthy tissues.[10]
Experimental Protocols
This section provides a standardized protocol for determining and comparing the in vitro cytotoxicity of MMAE and MMAF using a cell viability assay.
In Vitro Cytotoxicity Assay (AlamarBlue/MTT Method)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of free MMAE, free MMAF, and their corresponding ADCs on various cancer cell lines.
2. Materials:
-
Cancer cell lines (e.g., NCI-N87, SK-BR-3, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Free MMAE and MMAF (stock solutions in DMSO)
-
MMAE-ADC and MMAF-ADC
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., AlamarBlue, or MTT solution and solubilization buffer)
-
Microplate reader (fluorescence or absorbance)
3. Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000 - 5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds (Free MMAE, Free MMAF, MMAE-ADC, MMAF-ADC) in complete culture medium. A typical concentration range might span from 1 pM to 1 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include untreated and vehicle control wells.
-
Incubation: Incubate the plates for a standard period, typically 72 to 96 hours, at 37°C, 5% CO2.[6]
-
Viability Assessment:
-
For AlamarBlue: Add 10 µL of AlamarBlue reagent to each well. Incubate for 2-4 hours at 37°C. Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Remove the medium and add 150 µL of MTT solubilization buffer (e.g., DMSO). Shake the plate for 15 minutes to dissolve the formazan crystals. Measure absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the data by setting the viability of untreated cells to 100% and the background (no cells) to 0%.
-
Plot the percentage of cell viability against the logarithmic concentration of the compound.
-
Calculate the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope) in a suitable software like GraphPad Prism.
-
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scispace.com [scispace.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Bystander Effect: A Comparative Analysis of MMAF and MMAE Antibody-Drug Conjugates
A deep dive into the cytotoxic bystander killing capabilities of Antibody-Drug Conjugates (ADCs) featuring monomethyl auristatin F (MMAF) and monomethyl auristatin E (MMAE) reveals critical differences in their therapeutic potential, primarily dictated by the physicochemical properties of the payloads. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers and drug developers in the strategic selection of these potent auristatin derivatives.
The bystander killing effect, a phenomenon where an ADC targeting a specific cancer cell antigen can eradicate neighboring antigen-negative tumor cells, is a crucial attribute for overcoming tumor heterogeneity. This effect is largely governed by the ability of the cytotoxic payload, once released from the antibody within the target cell, to permeate the cell membrane and diffuse into the surrounding microenvironment. Here, we compare two closely related auristatin payloads, MMAF and MMAE, to elucidate the molecular characteristics that define their distinct bystander killing capacities.
At a Glance: Key Differences in Physicochemical and Biological Properties
| Property | MMAF | MMAE | Reference |
| Bystander Killing Effect | Minimal to none | Potent | [1][2] |
| Cell Membrane Permeability | Low (less permeable) | High (more permeable) | [1][2] |
| Molecular Characteristic | Hydrophilic, negatively charged at physiological pH | More hydrophobic, neutral | [1][3] |
| In Vitro Potency (IC50) | Generally higher (less potent) than MMAE | Generally lower (more potent) than MMAF | [1] |
The Decisive Role of Membrane Permeability
The fundamental difference between MMAF and MMAE lies in their chemical structures, which directly impacts their ability to traverse cellular membranes. MMAF possesses a charged C-terminal phenylalanine, rendering it more hydrophilic and significantly less permeable to the lipid bilayer of cell membranes.[1][3] In contrast, MMAE is a more hydrophobic and neutral molecule, allowing it to readily diffuse across cell membranes.[1]
This disparity in membrane permeability is the primary determinant of their bystander killing potential. Once an MMAE-ADC is internalized by an antigen-positive cell and the MMAE payload is released, it can effectively exit the cell and kill adjacent antigen-negative cells.[4] Conversely, the released MMAF is largely trapped within the target cell, severely limiting its ability to exert a bystander effect.[2]
Experimental Evidence: In Vitro and In Vivo Studies
Numerous preclinical studies have substantiated the superior bystander killing effect of MMAE-ADCs compared to their MMAF counterparts.
In Vitro Co-culture Assays
A common method to assess the bystander effect in vitro involves co-culturing antigen-positive and antigen-negative cancer cells. In these systems, MMAE-ADCs have demonstrated the ability to kill the antigen-negative cell population, whereas MMAF-ADCs show little to no effect on these bystander cells.[4]
In Vivo Admixed Tumor Models
In vivo studies using admixed tumor models, where antigen-positive and antigen-negative tumor cells are co-implanted in animal models, have provided compelling evidence. In a study utilizing a CD30-positive and CD30-negative admixed tumor model, a CD30-targeting ADC with MMAE led to complete tumor remission. In stark contrast, the corresponding ADC with MMAF failed to control tumor growth, highlighting the lack of an effective bystander effect in a complex in vivo setting.[2]
Quantitative Cytotoxicity Data
The intrinsic potency of the free payloads and their corresponding ADCs is a critical factor. While both are highly potent, MMAE generally exhibits a lower IC50 value (indicating higher potency) in cell lines compared to MMAF, a difference attributed to its greater membrane permeability.[1]
| Cell Line | ADC Target | ADC Payload | IC50 (ng/mL) | Reference |
| L-82 (ALCL) | CD30 (cAC10) | vcMMAE | 2-55 (depending on DAR) | [2] |
| Karpas 299 (ALCL) | CD30 (cAC10) | vcMMAE | Not explicitly stated, but potent | [1] |
| Karpas 299 (ALCL) | CD30 (cAC10) | vcMMAF | Not explicitly stated, but potent | [1] |
Signaling Pathway and Mechanism of Action
Both MMAE and MMAF are potent microtubule inhibitors.[5][] Upon release inside the cell, they bind to tubulin, disrupting the microtubule network. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[7]
Figure 1: Generalized ADC Mechanism of Action. This diagram illustrates the sequential steps from ADC binding to a tumor cell to the induction of apoptosis through microtubule disruption by the released payload (MMAE or MMAF).
The critical divergence in their bystander effect occurs after the "Payload Release" step.
Figure 2: MMAE vs. MMAF Bystander Effect. This diagram contrasts the high membrane permeability of released MMAE, which allows it to diffuse and kill bystander cells, with the low permeability of MMAF, which remains trapped within the target cell.
Experimental Methodologies
In Vitro Bystander Killing Co-Culture Assay
This assay is designed to evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Protocol:
-
Cell Seeding: Co-culture a mixture of antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MCF7 for HER2) cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1). Often, the antigen-negative cells are engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
ADC Treatment: After allowing the cells to adhere, treat the co-culture with a range of concentrations of the MMAE-ADC and MMAF-ADC. Include appropriate controls, such as an isotype control ADC and untreated cells.
-
Incubation: Incubate the plate for a defined period (e.g., 72-96 hours).
-
Analysis: Quantify the viability of the antigen-negative cell population using methods such as flow cytometry to detect the fluorescently labeled cells or high-content imaging. A significant reduction in the viability of the antigen-negative cells in the presence of the antigen-positive cells and the ADC indicates a bystander effect.
Figure 3: In Vitro Bystander Assay Workflow. A flowchart outlining the key steps in performing an in vitro co-culture bystander effect assay.
In Vivo Admixed Tumor Xenograft Model
This model assesses the bystander effect in a more physiologically relevant setting.
Protocol:
-
Cell Preparation: Prepare a suspension containing a mixture of antigen-positive and antigen-negative tumor cells (e.g., a 1:1 ratio).
-
Tumor Implantation: Subcutaneously implant the cell mixture into immunocompromised mice.
-
Tumor Growth: Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Administer the MMAE-ADC, MMAF-ADC, and control ADCs to different groups of mice, typically via intravenous injection.
-
Tumor Monitoring: Measure tumor volume regularly over a set period.
-
Endpoint Analysis: At the end of the study, tumors can be excised for histological or immunohistochemical analysis to confirm the presence and distribution of both cell types. A significant regression of the admixed tumors in the MMAE-ADC treated group compared to the MMAF-ADC and control groups indicates a potent in vivo bystander effect.[2]
Conclusion
The choice between MMAF and MMAE as an ADC payload has profound implications for the therapeutic strategy. MMAE, with its high membrane permeability, is the clear choice when a potent bystander killing effect is desired to address tumor heterogeneity and potentially overcome resistance. In contrast, MMAF, due to its limited ability to diffuse out of target cells, offers a more targeted and contained cytotoxic effect, which may be advantageous in scenarios where minimizing off-target toxicity to surrounding healthy tissues is a primary concern. A thorough understanding of the tumor microenvironment and the therapeutic goals is paramount in selecting the appropriate auristatin derivative for ADC development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
A Comparative Analysis of Auristatin Derivatives for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most successful payloads are the auristatin derivatives, synthetic analogs of the natural product dolastatin 10. This guide provides a detailed comparative analysis of two of the most prominent auristatin derivatives used in ADC development: monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). We will delve into their mechanisms of action, compare their performance based on experimental data, and provide detailed protocols for key evaluation assays.
Introduction to Auristatin Derivatives: MMAE and MMAF
MMAE and MMAF are highly potent antimitotic agents that function by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][2] Both are pentapeptide analogs and have been successfully incorporated into numerous ADCs, some of which have received regulatory approval and are in clinical use.[1]
The primary structural difference between MMAE and MMAF lies at the C-terminus. MMAF possesses a C-terminal phenylalanine residue, which imparts a negative charge and makes the molecule less membrane-permeable compared to the uncharged C-terminus of MMAE.[1][2] This seemingly subtle difference has profound implications for the biological activity and therapeutic application of ADCs constructed with these payloads.
Comparative Data on Performance
The choice between MMAE and MMAF for ADC development hinges on a variety of factors, including the target antigen expression levels, tumor heterogeneity, and the desired mechanism of action. Below is a summary of key performance data comparing the two derivatives.
In Vitro Cytotoxicity
The intrinsic potency of the free auristatin derivatives and their corresponding ADCs is a critical parameter. The following table summarizes representative half-maximal inhibitory concentration (IC50) values from various studies.
| Cell Line | ADC Target | Payload | IC50 (nM) - Free Drug | IC50 (ng/mL) - ADC | Reference |
| NCI-N87 | - | MMAE | 0.7 | - | [3] |
| NCI-N87 | - | MMAF | 88.3 | - | [3] |
| OE19 | - | MMAE | 1.5 | - | [3] |
| OE19 | - | MMAF | 386.3 | - | [3] |
| HCT116 | - | MMAE | 8.8 | - | [3] |
| HCT116 | - | MMAF | 8,944 | - | [3] |
| Karpas 299 | cAC10 (anti-CD30) | MMAE | - | ~2-3 | [4] |
| Karpas 299 | cAC10 (anti-CD30) | MMAF | - | ~5-10 | [4] |
| JIMT-1 (MDR1+) | Trastuzumab (anti-HER2) | MMAE (DAR 2) | - | 1.023 nM | [5] |
| JIMT-1 (MDR1+) | Trastuzumab (anti-HER2) | MMAF (DAR 2) | - | 0.213 nM | [5] |
| JIMT-1 (MDR1+) | Trastuzumab (anti-HER2) | MMAE (DAR 6) | - | 0.060 nM | [5] |
| JIMT-1 (MDR1+) | Trastuzumab (anti-HER2) | MMAE/F (dual drug) | - | 0.24-0.26 nM | [5] |
| LOX | Chi-Tn | MMAF | 4.5 x 10² | - | [6] |
| SKBR3 | Herceptin | MMAF | 8.3 x 10¹ | - | [6] |
Key Observations:
-
Free Drug Potency: MMAE consistently demonstrates higher potency as a free drug across various cell lines compared to MMAF, which is attributed to its greater cell permeability.[3]
-
ADC Potency: When conjugated to an antibody, MMAF can exhibit potent cytotoxicity, sometimes comparable to or even exceeding that of MMAE-ADCs, particularly in multidrug-resistant (MDR) cell lines.[5] This is because the antibody-mediated internalization bypasses the need for passive diffusion across the cell membrane.
-
Drug-to-Antibody Ratio (DAR): The potency of ADCs is also influenced by the DAR, with higher DAR ADCs generally showing greater potency.[5]
In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs. The following table summarizes findings from in vivo studies comparing MMAE- and MMAF-based ADCs.
| Tumor Model | ADC Target | Payload | Dosing | Outcome | Reference |
| Admixed Karpas 299 (CD30+) and Karpas-35R (CD30-) | cAC10 (anti-CD30) | MMAE | 3 mg/kg, single dose | Complete tumor remission in 3/5 mice | [4] |
| Admixed Karpas 299 (CD30+) and Karpas-35R (CD30-) | cAC10 (anti-CD30) | MMAF | 3 mg/kg, single dose | Continued tumor growth | [4] |
| HER2+ Xenograft | Anti-HER2 | MMAF | Systemic injection + focal radiation | Increased tumor control and improved survival | [3] |
| JIMT-1 Xenograft | Anti-HER2 | MMAE/F (dual drug) | 3 mg/kg | Complete remission | [7] |
| LOX Xenograft | Chi-Tn | MMAF | Twice a week | Significant tumor growth inhibition | [6] |
Key Observations:
-
Bystander Effect: The superior in vivo efficacy of the MMAE-ADC in the admixed tumor model highlights its potent "bystander killing" effect.[4] The cell-permeable MMAE, upon release from the target cell, can diffuse into and kill neighboring antigen-negative tumor cells. In contrast, the less permeable MMAF is largely confined to the target cell, limiting its bystander activity.[4]
-
Combination Therapies: MMAF-ADCs can be effectively combined with other treatment modalities like radiotherapy to enhance anti-tumor effects.[3]
-
Dual-Drug ADCs: Combining MMAE and MMAF in a single ADC has shown promise in overcoming tumor heterogeneity and drug resistance, leading to complete tumor remission in refractory models.[7]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for auristatin-based ADCs involves a series of steps from systemic administration to the induction of apoptosis in target cancer cells.
Caption: Mechanism of action of auristatin-based ADCs.
Experimental Workflows
The development and evaluation of auristatin-based ADCs involve a series of in vitro and in vivo experiments to characterize their potency, stability, and efficacy.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. adcreview.com [adcreview.com]
- 6. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Auristatin F-d8 for In Vivo Biodistribution and Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the use of deuterated Auristatin F (Auristatin F-d8) in in vivo biodistribution and imaging studies of antibody-drug conjugates (ADCs). While direct comparative in vivo biodistribution data for this compound is not extensively available in the public domain, this guide extrapolates from the established principles of isotopic labeling and compares the proposed mass spectrometry-based approach with existing imaging modalities.
Executive Summary
The use of deuterated isotopes like this compound offers a promising avenue for precise quantification of ADC payloads in tissues through mass spectrometry-based techniques. This method provides high sensitivity and specificity, allowing for the direct measurement of the intact deuterated payload. While this approach requires ex vivo tissue analysis, it complements in vivo imaging modalities such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Fluorescence Molecular Tomography (FMT), which provide whole-body visualization of ADC distribution. The choice of method depends on the specific research question, with mass spectrometry excelling at quantitative payload analysis and imaging modalities providing dynamic and spatial information.
The Role of Deuteration in Pharmacokinetic and Biodistribution Studies
Deuterium, a stable isotope of hydrogen, can be incorporated into drug molecules without significantly altering their physicochemical properties. The increased mass of deuterium can, however, lead to a kinetic isotope effect, potentially slowing down metabolism at the site of deuteration. This can result in a longer half-life and increased exposure of the deuterated compound compared to its non-deuterated counterpart[][2]. This property makes deuterated compounds like this compound valuable tools as internal standards for quantitative analysis and as tracers to study the fate of the payload in vivo[3][4]. The stability of the carbon-deuterium bond ensures that the label remains on the payload, providing an accurate measure of its distribution.
Comparison of In Vivo Biodistribution Methodologies
The following tables compare the proposed use of this compound with mass spectrometry to established in vivo imaging techniques for ADC biodistribution analysis.
| Parameter | This compound with Mass Spectrometry | PET Imaging (e.g., with ⁸⁹Zr) | SPECT Imaging (e.g., with ¹¹¹In) | Fluorescence Molecular Tomography (FMT) |
| Detection Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of tissue homogenates. | Detection of positron annihilation. | Detection of gamma rays. | Detection of near-infrared (NIR) fluorescence. |
| Tracer | Deuterated payload (this compound). | Radiolabeled antibody (e.g., ⁸⁹Zr-mAb). | Radiolabeled antibody (e.g., ¹¹¹In-mAb). | Fluorophore-conjugated antibody. |
| Data Output | Absolute quantification of payload concentration (e.g., ng/g of tissue). | 3D images showing tracer distribution; semi-quantitative (%ID/g). | 3D images showing tracer distribution; semi-quantitative (%ID/g). | 3D images showing fluorophore distribution; semi-quantitative. |
| Spatial Resolution | Not applicable (ex vivo tissue analysis). | ~1-2 mm (preclinical). | ~1-2 mm (preclinical). | ~1 mm (preclinical). |
| Temporal Resolution | Single time point per animal cohort. | Dynamic scanning possible over hours to days. | Dynamic scanning possible over hours to days. | Dynamic scanning possible over hours to days. |
| Sensitivity | High (picomolar to nanomolar range). | High (picomolar range). | High (picomolar range). | Moderate to high (nanomolar range). |
| Invasiveness | Terminal procedure (requires tissue collection). | Non-invasive in vivo imaging. | Non-invasive in vivo imaging. | Non-invasive in vivo imaging. |
Table 1: Comparison of Key Parameters for In Vivo Biodistribution Methodologies.
Quantitative Biodistribution Data from Alternative Imaging Modalities
The following tables provide representative quantitative biodistribution data for ADCs obtained using PET, SPECT, and FMT. This data serves as a benchmark for what could be expected from future studies involving this compound. The data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ | ⁸⁹Zr-Trastuzumab (Day 5 p.i.) [5] | ⁸⁹Zr-DFO-AC-10 (72h p.i.) [6] | ⁸⁹Zr-Pembrolizumab (Day 7 p.i.) |
| Tumor | 12.8 ± 5.8 (Liver Lesion) | 37.9 ± 8.2 | 8.5 ± 2.1 |
| Blood | 5.9 ± 2.4 (Liver) | 13.5 ± 2.1 | 15.6 ± 1.9 |
| Liver | 5.9 ± 2.4 | 10.2 ± 1.5 | 7.8 ± 0.9 |
| Spleen | 2.8 ± 0.7 | 6.8 ± 1.2 | 25.1 ± 4.3 |
| Kidney | 4.0 ± 0.7 | 5.1 ± 0.9 | 6.2 ± 0.8 |
| Lungs | - | 4.9 ± 0.8 | 4.1 ± 0.5 |
Table 2: Representative Quantitative Biodistribution Data of ADCs using PET Imaging (%ID/g ± SD).
| Organ | ¹¹¹In-DTPA-rGel/BLyS (48h p.i.) [7][8] | ¹¹¹In-anti-mindin IgG (48h p.i.) [9] |
| Tumor | 1.25 ± 0.4 | 24.1 (not specified) |
| Blood | 0.09 ± 0.03 | 10.2 (not specified) |
| Liver | 5.4 ± 1.0 | 8.1 (not specified) |
| Spleen | 16.2 ± 3.3 | - |
| Kidney | 4.0 ± 0.3 | 6.3 (not specified) |
| Lungs | - | 4.5 (not specified) |
Table 3: Representative Quantitative Biodistribution Data of ADCs using SPECT Imaging (%ID/g ± SD).
| Organ | 5T4-ADC-VT680 (48h p.i.) [10][11][12] |
| Tumor | 7.38 ± 2.02 |
| Liver | ~4 |
| Kidney | ~2 |
Table 4: Representative Quantitative Biodistribution Data of an ADC using Fluorescence Molecular Tomography (%ID/g ± SEM).
Experimental Protocols
Proposed Protocol for In Vivo Biodistribution of an this compound-Containing ADC
This protocol outlines the key steps for a quantitative biodistribution study using an ADC conjugated with this compound, followed by LC-MS/MS analysis.
-
Animal Model:
-
Use an appropriate tumor xenograft model in immunocompromised mice that expresses the target antigen for the ADC's monoclonal antibody.
-
House animals in accordance with institutional guidelines.
-
-
ADC Administration:
-
Administer a single intravenous (IV) dose of the this compound-conjugated ADC at a predetermined concentration.
-
Include a control group receiving a non-deuterated version of the ADC if a direct comparison of pharmacokinetics is desired.
-
-
Tissue Collection:
-
At designated time points (e.g., 1, 4, 24, 48, 96, and 168 hours) post-injection, euthanize a cohort of animals (n=3-5 per time point).
-
Collect blood via cardiac puncture.
-
Perfuse the animals with saline to remove blood from the organs.
-
Carefully dissect, weigh, and snap-freeze tumors and key organs (e.g., liver, spleen, kidneys, lungs, heart, muscle, bone).
-
-
Sample Preparation for LC-MS/MS:
-
Homogenize the weighed tissue samples in a suitable buffer.
-
Perform protein precipitation to remove large macromolecules.
-
Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of a related but distinct molecule) to the supernatant.
-
Evaporate the solvent and reconstitute the sample in a solution compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method to separate and quantify this compound in the prepared samples.
-
Optimize the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound and its fragments.
-
Generate a standard curve using known concentrations of this compound to enable absolute quantification.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each tissue sample (ng/g of tissue).
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
General Protocol for PET/SPECT Imaging of an ADC
-
Radiolabeling:
-
Conjugate the monoclonal antibody component of the ADC with a suitable chelator (e.g., DFO for ⁸⁹Zr, DTPA for ¹¹¹In).
-
Radiolabel the chelated antibody with the respective radionuclide (⁸⁹Zr or ¹¹¹In) following established protocols.
-
Purify the radiolabeled ADC to remove unconjugated radionuclide.
-
-
Animal Model and Administration:
-
Use an appropriate tumor xenograft model.
-
Administer a single IV dose of the radiolabeled ADC.
-
-
Imaging:
-
At various time points post-injection, anesthetize the animals and perform whole-body PET or SPECT scans.
-
Co-register the PET/SPECT images with CT or MRI scans for anatomical reference.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) around the tumor and major organs.
-
Quantify the radioactivity in each ROI and express it as %ID/g, often using a standard of known activity for calibration.
-
General Protocol for Fluorescence Molecular Tomography of an ADC
-
Fluorophore Conjugation:
-
Conjugate the ADC with a near-infrared (NIR) fluorophore.
-
Purify the fluorescently labeled ADC.
-
-
Animal Model and Administration:
-
Use an appropriate tumor xenograft model.
-
Administer a single IV dose of the fluorescent ADC.
-
-
Imaging:
-
At various time points, perform whole-body 3D FMT imaging.
-
-
Image Analysis:
-
Reconstruct the 3D distribution of the fluorophore.
-
Quantify the fluorescence signal in the tumor and organs of interest.
-
Mandatory Visualizations
Signaling Pathway of Auristatin F-Induced Apoptosis
Auristatin F, as a potent microtubule inhibitor, primarily induces cell death through the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This process involves the activation of stress-activated protein kinase pathways and modulation of key signaling nodes.
References
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Microtubule-associated protein/microtubule affinity-regulating kinase 4 (MARK4) is a negative regulator of the mammalian target of rapamycin complex 1 (mTORC1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biodistribution, pharmacokinetics, and nuclear imaging studies of 111In-labeled rGel/BLyS fusion toxin in SCID mice bearing B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cytoskeletal disruption activates the DLK/JNK pathway, which promotes axonal regeneration and mimics a preconditioning injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytoskeleton and Associated Proteins: Pleiotropic JNK Substrates and Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Benchmarking a Novel MMAF-ADC Against Standard-of-Care Chemotherapies: A Comparative Guide
This guide provides an objective comparison of a novel Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugate (ADC) platform against standard-of-care chemotherapies for select hematological malignancies. The data presented is based on representative preclinical and clinical findings for MMAF-ADCs and established chemotherapy regimens.
Introduction: Mechanism of Action
MMAF-ADCs represent a targeted therapeutic approach, combining the specificity of a monoclonal antibody with the potent cytotoxic activity of MMAF, a synthetic analog of the natural antineoplastic agent dolastatin 10.[][2][3] The mechanism involves the antibody binding to a specific antigen on the surface of tumor cells, followed by internalization of the ADC.[4] Once inside the cell, the linker connecting the antibody to the MMAF payload is cleaved, releasing the cytotoxic agent.[][6] MMAF then exerts its anti-tumor effect by inhibiting tubulin polymerization, which disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8][9][10]
Standard-of-care chemotherapies , in contrast, generally exert their effects systemically, targeting all rapidly dividing cells. This lack of specificity can lead to significant off-target toxicity.[11] For hematological malignancies like lymphoma and multiple myeloma, common regimens include multi-drug combinations such as R-CHOP and VRd, which employ agents with diverse mechanisms like DNA alkylation, topoisomerase inhibition, and proteasome inhibition.[12][13][14][15]
Comparative Efficacy Data
The following tables summarize representative in vitro cytotoxicity data for MMAF and clinical efficacy data for standard-of-care chemotherapies in relevant cancer types. Direct comparison is challenging due to differing methodologies, but the data illustrates the high potency of the MMAF payload and the established benchmarks for clinical response.
Table 1: In Vitro Cytotoxicity of MMAF Payload
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [10][16] |
| H3396 | Breast Carcinoma | 105 | [10][16] |
| 786-O | Renal Cell Carcinoma | 257 | [10][16] |
| Caki-1 | Renal Cell Carcinoma | 200 | [10][16] |
| Jurkat | T-cell Leukemia (Tn-positive) | 450 | [17] |
| SKBR3 | Breast Cancer (Her2-positive) | 83 | [17] |
| NCI N87 | Gastric Cancer (HER2-positive) | 88.3 | [18] |
| OE19 | Esophageal Adenocarcinoma (HER2-positive) | 386.3 | [18] |
Note: IC50 values represent the concentration of the free MMAF drug required to inhibit the growth of 50% of cancer cells in vitro. The efficacy of an MMAF-ADC is dependent on target antigen expression and ADC internalization.
Table 2: Clinical Efficacy of Standard-of-Care Chemotherapies
| Indication | Regimen | Overall Response Rate (ORR) | Study/Context |
| Diffuse Large B-cell Lymphoma (DLBCL) | R-CHOP | ~80-90% | Standard first-line therapy[15] |
| Hodgkin Lymphoma | ABVD | ~85% (Complete Response) | Standard first-line therapy[19] |
| Newly Diagnosed Multiple Myeloma | VRd (Bortezomib, Lenalidomide, Dexamethasone) | ~82% | SWOG S0777 trial[13] |
| Newly Diagnosed Multiple Myeloma | Dara-VRd (Daratumumab + VRd) | High response rates, considered preferred regimen[13][20] | PERSEUS & ADVANCE trials[13][21] |
Comparative Safety and Tolerability
MMAF-ADCs: The toxicity profile of an MMAF-ADC is largely determined by the target antigen's expression on healthy tissues and the properties of the payload. MMAF, being less cell-permeable than its counterpart MMAE, generally results in lower systemic toxicity.[][23] However, potential toxicities can still occur. For instance, some MMAF-based ADCs have been associated with thrombocytopenia and ocular toxicities.[11]
Standard Chemotherapies: Conventional chemotherapy regimens are associated with a broad range of toxicities due to their non-specific action on rapidly dividing cells.[11] Common adverse events include myelosuppression (neutropenia, thrombocytopenia), gastrointestinal issues (nausea, vomiting, mucositis), hair loss, and fatigue.[11] Specific drugs carry unique risks, such as cardiotoxicity with doxorubicin (part of CHOP and ABVD) and peripheral neuropathy with vincristine (CHOP) or bortezomib (VRd).[14][19]
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of novel therapeutics. Below are standardized protocols for key preclinical assays.
In Vitro Cytotoxicity Assay (MTT-based)
This protocol determines the concentration of an ADC required to inhibit the viability of cancer cells in vitro.
-
Cell Seeding: Plate target cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[24]
-
ADC Preparation: Prepare serial dilutions of the MMAF-ADC and a relevant isotype control ADC in the appropriate cell culture medium.
-
Treatment: Add the diluted ADC solutions to the wells, typically for an incubation period of 72 to 96 hours, which is optimal for tubulin inhibitors that induce delayed, cell-cycle-dependent killing.[25]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[24][26]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[26]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.[25]
In Vivo Tumor Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of an MMAF-ADC in a living animal model.
-
Model Establishment: Subcutaneously implant human tumor cells (e.g., OV-90 ovarian cancer cells) into immunocompromised mice (e.g., NOD-SCID mice).[27][28]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, standard chemotherapy, MMAF-ADC at various doses).
-
Dosing: Administer the MMAF-ADC and control agents, typically via intravenous (IV) injection, according to a predetermined schedule (e.g., once per week for five weeks).[27]
-
Monitoring: Monitor tumor volume (using caliper measurements) and mouse body weight regularly (e.g., twice weekly) as an indicator of toxicity.[29]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Analysis: At the end of the study, sacrifice the animals and excise the tumors for weight measurement and histological analysis (e.g., Ki-67 staining for proliferation).[27]
-
Evaluation: Compare tumor growth inhibition (TGI) and any treatment-related toxicity (e.g., body weight loss) between the treatment groups.
Conclusion
The MMAF-ADC platform offers a compelling therapeutic strategy by leveraging antibody-mediated targeting to deliver a highly potent cytotoxic payload directly to cancer cells. Preclinical data consistently demonstrates the potent, low-nanomolar cytotoxic activity of the MMAF payload across various cancer cell lines.[10][16][17][18] When benchmarked against standard-of-care chemotherapies, the primary advantage of the MMAF-ADC approach lies in its potential for an improved therapeutic window—achieving high efficacy with potentially reduced systemic toxicity. While established chemotherapies remain the cornerstone of treatment for many hematological malignancies, MMAF-ADCs represent a promising and clinically validated modality for patients, particularly in relapsed or refractory settings or for those with specific biomarker expression. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of novel MMAF-ADCs against current standards of care.
References
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 8. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple Myeloma Treatments | Drugs & Treatment by Stage [themmrf.org]
- 13. myeloma.org [myeloma.org]
- 14. Chemotherapy for lymphoma | Macmillan Cancer Support [macmillan.org.uk]
- 15. Treating B-Cell Non-Hodgkin Lymphoma | American Cancer Society [cancer.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Chemotherapy for Hodgkin lymphoma | Canadian Cancer Society [cancer.ca]
- 20. Multiple Myeloma | Treatment for Multiple Myeloma | LLS [bloodcancerunited.org]
- 21. news.med.miami.edu [news.med.miami.edu]
- 23. researchgate.net [researchgate.net]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 27. Precision Biologics to Reveal Preclinical Efficacy of Novel Tumor-Specific ADC against multiple human cancer types at SITC 2025 [prnewswire.com]
- 28. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 29. hoeford.com [hoeford.com]
Safety Operating Guide
Safe Disposal of Auristatin F-d8: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Auristatin F-d8, a potent cytotoxic compound used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment. This compound and all materials that have come into contact with it must be treated as hazardous cytotoxic waste. The primary recommended method for final disposal is high-temperature incineration.
Waste Segregation and Handling
Proper segregation of waste is the first step in safe disposal. All items contaminated with this compound must be collected separately from regular laboratory trash.
| Waste Type | Description | Recommended Container | Disposal Method |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks; lab supplies like pipette tips, tubes, and vials. | Labeled, leak-proof, puncture-resistant cytotoxic waste container (typically purple or red). | High-Temperature Incineration |
| Liquid Waste | Unused solutions, quenched reaction mixtures, and contaminated solvents. | Labeled, leak-proof, and chemically compatible waste container. | Collection by a licensed hazardous waste disposal service for incineration. |
| Sharps Waste | Contaminated needles, syringes, and scalpels. | Labeled, puncture-proof sharps container specifically for cytotoxic waste. | High-Temperature Incineration |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes double gloves, a disposable gown, eye protection, and a respirator.
-
Contain the Spill: Use a cytotoxic spill kit to absorb the material. Cover the spill with absorbent pads, working from the outside in.
-
Clean and Decontaminate: Once the material is absorbed, clean the area with a detergent solution (soap and water) followed by a suitable decontaminating agent if available and validated for auristatins. Given the lack of specific public data on chemical deactivation of Auristatin F, a thorough cleaning with a detergent solution is the recommended minimum procedure.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and PPE, must be disposed of as cytotoxic waste.[1]
Experimental Protocols
Currently, there are no publicly available, validated protocols for the chemical inactivation of this compound. Research on the decontamination of other cytotoxic drugs has shown that the effectiveness of chemical agents is highly compound-specific. For instance, while alkaline detergents and Vaporised Hydrogen Peroxide (VHP) can degrade doxorubicin, they are ineffective against cyclophosphamide and 5-fluorouracil[2]. Therefore, reliance on chemical deactivation for this compound is not recommended without specific validation. The standard and most reliable method of disposal for auristatin compounds is high-temperature incineration[3].
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure compliance with safety regulations. It is imperative that all personnel handling this compound receive thorough training on these disposal protocols.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Auristatin F-d8
For Immediate Implementation by Laboratory Personnel
Auristatin F-d8 is a highly potent cytotoxic compound, demanding rigorous safety protocols to protect researchers and maintain a safe laboratory environment. As a component of antibody-drug conjugates (ADCs), its handling requires specialized procedures to mitigate the risks of exposure.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in your research.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The primary barrier between you and the potent effects of this compound is appropriate Personal Protective Equipment.[4] Due to its cytotoxic nature, stringent PPE protocols are mandatory.
Minimum PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination.[4] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols.[4][5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosolization. | Prevents inhalation of hazardous particles.[4][6] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Always inspect PPE for any signs of damage before use and dispose of it as cytotoxic waste immediately after handling the compound.[7]
II. Engineering Controls: Creating a Safe Handling Environment
Engineering controls are the primary means of minimizing exposure and should be used in conjunction with appropriate PPE.
-
Primary Engineering Control: All handling of this compound, especially in its powdered form, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) such as a glove box.[6] This provides a contained workspace and protects the user from inhaling hazardous particles.
-
Secondary Engineering Control: The laboratory where this compound is handled should be a designated area with restricted access. It should be maintained under negative pressure to prevent the escape of contaminants to surrounding areas.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
III. Spill Management: A Plan for a Worst-Case Scenario
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure the Area: Cordon off the spill area to prevent unauthorized entry.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill:
-
For liquid spills: Cover with absorbent pads from a chemotherapy spill kit.
-
For powder spills: Gently cover with damp absorbent pads to avoid making the powder airborne.
-
-
Clean the Spill: Working from the outside in, carefully clean the spill area using the materials in a chemotherapy spill kit.
-
Decontaminate: After the initial cleanup, decontaminate the area with a suitable agent (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, and then a final rinse with water).
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be placed in a designated cytotoxic waste container.[4][8]
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety officer.
Logical Relationship for Spill Response
Caption: A logical flow diagram for responding to a spill of this compound.
IV. Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste generated from the handling of this compound is considered cytotoxic and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal:
| Waste Type | Disposal Container |
| Solid Waste | Puncture-resistant, leak-proof container clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste." This includes used PPE, contaminated lab supplies (e.g., pipette tips, tubes), and spill cleanup materials. |
| Liquid Waste | A dedicated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. Do not mix with other chemical waste streams. |
| Sharps | Any contaminated sharps (e.g., needles, glass pipettes) must be placed in a puncture-proof sharps container designated for cytotoxic waste. |
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service. Never dispose of cytotoxic waste in the regular trash or down the drain.[7]
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the highly potent cytotoxic agent, this compound, ensuring a safe and controlled laboratory environment.
References
- 1. books.rsc.org [books.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. ipservices.care [ipservices.care]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. hse.gov.uk [hse.gov.uk]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
